molecular formula C19H23NO6S B2773797 H-tyr-oall p-tosylate CAS No. 125441-05-6

H-tyr-oall p-tosylate

Cat. No.: B2773797
CAS No.: 125441-05-6
M. Wt: 393.5 g/mol
InChI Key: MPNOOYSRGYNTIE-UHFFFAOYSA-N
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Description

H-tyr-oall p-tosylate is a useful research compound. Its molecular formula is C19H23NO6S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

125441-05-6

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C12H15NO3.C7H8O3S/c1-2-7-16-12(15)11(13)8-9-3-5-10(14)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,14H,1,7-8,13H2;2-5H,1H3,(H,8,9,10)

InChI Key

MPNOOYSRGYNTIE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to H-Tyr-OAll p-Tosylate: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of H-Tyr-OAll p-tosylate, a protected amino acid derivative crucial for advanced peptide synthesis. We will explore its chemical structure, physicochemical properties, and its strategic application in solid-phase peptide synthesis (SPPS), with a particular focus on the rationale behind its use and detailed experimental protocols.

Introduction: The Role of Protected Amino Acids in Peptide Synthesis

The synthesis of peptides with defined sequences is a cornerstone of drug discovery and biochemical research. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, allows for the efficient construction of peptide chains on a solid support.[1] A key principle of SPPS is the use of protecting groups to prevent unwanted side reactions at the alpha-amino group and reactive side chains of the amino acid monomers.[1] The choice of protecting groups is dictated by the overall synthetic strategy, requiring "orthogonal" protection schemes where one type of protecting group can be selectively removed in the presence of others.[2]

This compound is a strategically protected derivative of L-tyrosine. It features an allyl (All) group protecting the carboxylic acid and a p-toluenesulfonate (tosylate or Tos) salt at the alpha-amino group. This combination offers distinct advantages in specific peptide synthesis scenarios.

Chemical Structure and Properties

The formal name for this compound is allyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid. The structure consists of the L-tyrosine core, where the carboxylic acid is esterified with an allyl alcohol, and the alpha-amino group is protonated and forms a salt with p-toluenesulfonic acid.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyExpected ValueRationale/Reference
Molecular Formula C₂₅H₂₇NO₆SBased on the combination of L-Tyrosine allyl ester and p-toluenesulfonic acid.
Molecular Weight 473.55 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderTypical appearance for similar amino acid tosylate salts.[3][4]
Solubility Soluble in organic solvents like dichloromethane and chloroform. Limited solubility in water.The tosylate salt form generally enhances solubility in organic media used for peptide synthesis.[3][5]
Melting Point Expected in the range of 100-130 °CBased on the melting points of analogous leucine and isoleucine derivatives (120-127 °C and 118-122 °C, respectively).[3][4]
Storage Conditions 0-8 °C, desiccatedRecommended for maintaining the stability of the ester and tosylate salt.[3][4]

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process:

  • Allyl Esterification of L-Tyrosine: L-Tyrosine can be reacted with allyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, which also serves to protect the amino group.[6] Alternatively, reaction with allyl bromide in the presence of a suitable base can form the ester.

  • Tosylate Salt Formation: If not already present from the esterification step, the L-Tyrosine allyl ester can be dissolved in an appropriate solvent and treated with one equivalent of p-toluenesulfonic acid to form the tosylate salt, which can then be isolated by precipitation or crystallization.

Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in SPPS, where the allyl ester serves as a temporary protecting group for the C-terminus of a peptide segment or for the side chain of an acidic amino acid. The tosylate salt form improves the handling and solubility of the amino acid derivative.

The Orthogonality of the Allyl Protecting Group

The key advantage of the allyl protecting group is its unique removal condition, which is orthogonal to the commonly used Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for the alpha-amino group, and acid-labile side-chain protecting groups (e.g., tBu, Trt).[2]

  • Fmoc group: Removed by a base (e.g., piperidine).

  • Boc group: Removed by an acid (e.g., trifluoroacetic acid - TFA).

  • Allyl group: Removed by a palladium(0) catalyst.[2][7]

This orthogonality allows for the selective deprotection of the allyl ester to enable, for example, the on-resin cyclization of a peptide or the attachment of a molecule to a side chain carboxyl group while the rest of the peptide remains protected.

Experimental Protocol: Deprotection of the Allyl Ester

The removal of the allyl ester is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger to trap the cleaved allyl group.

Materials:

  • Peptide-resin with an allyl-protected carboxyl group

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane (PhSiH₃) or Morpholine

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (DCM or CHCl₃) for 30 minutes in a reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) to prevent oxidation of the palladium catalyst.

  • Reagent Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1 to 0.3 equivalents relative to the resin substitution) in the solvent.

  • Deprotection Reaction: Add the palladium catalyst solution to the swollen resin, followed by the scavenger (e.g., 20-40 equivalents of Phenylsilane).

  • Reaction Incubation: Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress using a suitable analytical method (e.g., a small-scale cleavage and HPLC analysis of a test sample).

  • Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with the solvent (DCM or CHCl₃) to remove the catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can also be used to remove residual palladium.[2]

  • Further Synthesis: The deprotected carboxyl group is now available for subsequent coupling reactions.

Workflow Diagram for Allyl Deprotection in SPPS

G start Start: Peptide-Resin with Allyl-Protected Carboxyl Group swell 1. Swell Resin in DCM/CHCl₃ start->swell inert 2. Purge with N₂/Ar swell->inert reagents 3. Prepare Pd(PPh₃)₄ and Scavenger Solution inert->reagents reaction 4. Add Reagents to Resin and Incubate (1-2h) reagents->reaction wash 5. Wash Resin Thoroughly reaction->wash end End: Resin with Deprotected Carboxyl Group wash->end

Caption: Workflow for the deprotection of an allyl ester in SPPS.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides. Its key feature is the allyl ester protecting group, which can be selectively removed under mild conditions using a palladium catalyst, providing an orthogonal protection strategy to the standard Fmoc and Boc methodologies. This allows for advanced synthetic manipulations such as on-resin cyclization and side-chain modifications. While specific physicochemical data for this particular derivative is not widely published, its properties and reactivity can be reliably inferred from analogous protected amino acids. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in peptide synthesis.

References

  • PubChem. Allyl p-toluenesulphonate. [Link]

  • Google Patents. Allyl side chain protection in peptide synthesis.
  • Google Patents. Process for the production of allyl esters.
  • Google Patents.
  • National Center for Biotechnology Information. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. [Link]

  • aapptec. Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Google Patents. Automated allyl deprotection in solid-phase synthesis.
  • Royal Society of Chemistry. A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. [Link]

  • CEM Corporation. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Link]

  • Organic Chemistry Portal. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. [Link]

Sources

Introduction: A Strategically Designed Amino Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to L-Tyrosine Allyl Ester p-Toluenesulfonate

Abstract: This technical guide provides a comprehensive overview of L-Tyrosine allyl ester p-toluenesulfonate (CAS 125441-05-6), a critical building block for researchers, chemists, and professionals in drug development and peptide synthesis. The document delves into the molecule's strategic design, physicochemical properties, synthesis, and characterization. A significant focus is placed on its application in solid-phase peptide synthesis (SPPS), highlighting the utility of the allyl ester as an orthogonal protecting group. Detailed, field-tested protocols for its synthesis, deprotection, and handling are provided to ensure scientific integrity and reproducibility.

L-Tyrosine allyl ester p-toluenesulfonate is a specialized derivative of the proteinogenic amino acid L-tyrosine. Its design incorporates two key chemical modifications that impart significant advantages in complex organic synthesis, particularly in the realm of peptide chemistry.

  • The Allyl Ester: The carboxylic acid of L-tyrosine is protected as an allyl ester. This group is notable for its stability under a wide range of conditions, including both the acidic and basic environments typically used for removing other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). This orthogonality is the cornerstone of its utility, allowing for selective deprotection of the C-terminus under very mild conditions.[1][2]

  • The p-Toluenesulfonate (Tosylate) Salt: The free amine of the L-tyrosine backbone is protonated by p-toluenesulfonic acid, forming a tosylate salt. This is not merely an incidental counterion. The formation of a tosylate salt significantly enhances the compound's crystallinity, making it a stable, free-flowing white powder that is easier to handle, weigh, and store compared to the often-oily or unstable free-base form.[][4] This salt form also improves solubility in various organic solvents used in synthesis.[]

These features make L-Tyrosine allyl ester p-toluenesulfonate an important intermediate for constructing complex peptides and for research involving site-specific modifications.[]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. The properties of L-Tyrosine allyl ester p-toluenesulfonate are summarized below.

Chemical Identifiers and Properties
PropertyValueSource
CAS Number 125441-05-6[][4]
IUPAC Name 4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate[]
Molecular Formula C₁₂H₁₅NO₃ · C₇H₈O₃S[][4]
Molecular Weight 393.50 g/mol [][4]
Appearance White powder[][4]
Purity Typically ≥99% (by titration)[4]
Optical Rotation [α]²⁰/D = +9 ± 1° (c=5 in DMF)[4]
Solubility and Storage
PropertyDetailsSource
Solubility While data for this specific salt is limited, related tosylate salts are slightly soluble in water and soluble in organic solvents like DMF and Methanol.[5] The parent amino acid, L-Tyrosine, has very low solubility in neutral water (0.45 mg/mL).N/A
Storage Store at 2-8 °C in a dry, well-ventilated place. The compound is stable under recommended storage conditions.[][4]N/A

Synthesis and Purification Workflow

The synthesis of L-Tyrosine allyl ester p-toluenesulfonate is typically achieved via a two-step process: Fischer esterification of L-Tyrosine with allyl alcohol, followed by salt formation with p-toluenesulfonic acid.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Salt Formation & Purification Tyrosine L-Tyrosine Reflux Heat / Reflux Tyrosine->Reflux AllylOH Allyl Alcohol (Solvent/Reagent) AllylOH->Reflux TsOH_cat p-TsOH (Catalyst) TsOH_cat->Reflux Ester L-Tyrosine Allyl Ester (Intermediate) Reflux->Ester Recrystallize Recrystallization Ester->Recrystallize TsOH_st p-TsOH (Stoichiometric) TsOH_st->Recrystallize Solvent Organic Solvent (e.g., Ether) Solvent->Recrystallize Product L-Tyrosine Allyl Ester p-Toluenesulfonate Recrystallize->Product

Caption: Synthesis workflow for L-Tyrosine allyl ester p-toluenesulfonate.

Detailed Synthesis Protocol

This protocol describes a representative procedure for laboratory-scale synthesis. The causality behind using p-TsOH both as a catalyst and for the final salt formation is efficiency; it drives the esterification and then provides the counterion in a streamlined process.

  • Esterification:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-Tyrosine (1 equivalent).

    • Add a large excess of allyl alcohol, which acts as both the solvent and reagent.

    • Add p-toluenesulfonic acid monohydrate (approximately 1.2 equivalents). The initial amount acts as a catalyst for the esterification.

    • Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting L-Tyrosine spot is consumed.

  • Work-up and Salt Formation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of allyl alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., methanol).

  • Purification by Recrystallization:

    • Add a non-polar solvent, such as diethyl ether, dropwise to the solution until turbidity is observed.

    • Allow the solution to stand, ideally at a reduced temperature (e.g., 4 °C), to facilitate the crystallization of the L-Tyrosine allyl ester p-toluenesulfonate salt.

    • Collect the resulting white crystalline solid by vacuum filtration.

    • Wash the crystals with cold diethyl ether to remove any residual impurities.

    • Dry the final product under vacuum.

  • Validation:

    • The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

The Strategic Application in Peptide Synthesis

The primary application of this compound is as a C-terminal starting material in peptide synthesis, particularly when side-chain modifications or on-resin cyclization is required.[6][7]

Orthogonal Deprotection Strategy

The key advantage of the allyl ester is its orthogonality. It remains intact during:

  • Fmoc-deprotection: Treatment with basic conditions (e.g., piperidine in DMF).

  • Boc-deprotection: Treatment with acidic conditions (e.g., trifluoroacetic acid, TFA).

This allows the peptide chemist to build a complete peptide chain while the C-terminal carboxyl group remains protected. The allyl group can then be selectively removed at the desired stage using a palladium(0) catalyst.[1][8][9]

G Start H-Tyr(tBu)-OAll • TsOH on Resin FmocCycle Repetitive Fmoc-SPPS Cycles (Coupling + Piperidine Deprotection) Start->FmocCycle ProtectedPeptide Fmoc-Peptide(n)...-Tyr(tBu)-OAll on Resin FmocCycle->ProtectedPeptide AllylRemoval Allyl Deprotection [Pd(PPh₃)₄, Scavenger] ProtectedPeptide->AllylRemoval FreeAcid Fmoc-Peptide(n)...-Tyr(tBu)-OH on Resin AllylRemoval->FreeAcid FinalCleavage Final Cleavage (e.g., TFA Cocktail) FreeAcid->FinalCleavage FinalPeptide Purified Peptide FinalCleavage->FinalPeptide

Caption: Workflow for using an allyl ester in Fmoc-based SPPS.

Allyl Ester Deprotection Protocol

The removal of the allyl group is a critical step that requires careful execution to avoid side reactions and ensure complete cleavage. The mechanism involves a π-allyl palladium complex formation. A scavenger is required to trap the allyl group, preventing re-alkylation of the desired product.

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in an appropriate solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), for at least 30 minutes.[1]

  • Reagent Solution Preparation:

    • In a separate vessel, prepare the deprotection cocktail. For every 1 gram of resin, a typical solution consists of:

      • Solvent: Chloroform or DCM (~35 mL)

      • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.25 - 0.3 equivalents based on resin loading).

      • Scavenger: Phenylsilane (PhSiH₃) is a common and effective choice. Other scavengers like morpholine or dimedone can also be used.

      • Note: The palladium catalyst is sensitive to oxidation, and while some protocols work under atmospheric conditions, performing the reaction under an inert atmosphere (Argon or Nitrogen) can improve reliability and catalyst lifetime.[8][10]

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the prepared deprotection cocktail to the resin.

    • Agitate the mixture gently at room temperature for 1-2 hours.

    • Monitor the reaction for completion. A small sample of resin can be cleaved and analyzed by HPLC-MS.

  • Washing and Final Steps:

    • Once the reaction is complete, filter the resin and wash it extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is:

      • DCM (3x)

      • 0.5% Diisopropylethylamine (DIPEA) in DMF (2x)

      • DMF (3x)

      • DCM (3x)

    • The resulting resin-bound peptide with a free C-terminal carboxylic acid is now ready for subsequent steps, such as on-resin cyclization or final cleavage from the support.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize proper laboratory safety protocols.

  • General Handling: Handle in a well-ventilated area or in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • First Aid:

    • Inhalation: Move to fresh air. If symptoms persist, consult a physician.[14]

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for several minutes.[14]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[14]

Conclusion

L-Tyrosine allyl ester p-toluenesulfonate is more than a simple amino acid derivative; it is an enabling tool for advanced peptide synthesis. The strategic combination of an orthogonally-removable allyl ester with the handling benefits of a crystalline tosylate salt provides researchers with a reliable and versatile building block. Understanding the causality behind its design, the specifics of its application, and the protocols for its use and removal is key to leveraging its full potential in the development of novel peptides and therapeutics.

References

  • Manickam, G. et al. FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6057, L-Tyrosine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85570, p-Toluenesulfonate. Available from: [Link]

  • O'Donnell, M. J. et al. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Cheméo. Tyrosine (CAS 60-18-4) - Chemical & Physical Properties. Available from: [Link]

  • aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Available from: [Link]

  • Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]

  • AAPPTec. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Google Patents. CN112920086A - Preparation method of L-tyrosine derivative.
  • PubMed. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available from: [Link]

  • National Institutes of Health. Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Available from: [Link]

  • ResearchGate. 1H NMR spectrum of L-tyrosine hydrochloride. Available from: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]

  • Michigan State University Department of Chemistry. Proteins, Peptides & Amino Acids. Available from: [Link]

  • Reddit. Advice for making tosylate and mesylate salts?. Available from: [Link]

  • Google Patents. US5777077A - Automated allyl deprotection in solid-phase synthesis.
  • ResearchGate. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12600474, Amine-p-toluene sulfonic acid. Available from: [Link]

  • Google Patents. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Available from: [Link]

  • The Automated Topology Builder (ATB) and Repository. L-(-)-Tyrosine. Available from: [Link]

  • National Institutes of Health. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Available from: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

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An In-depth Technical Guide to the Strategic Selection of Carboxyl Protecting Groups for Tyrosine: A Comparative Analysis of H-Tyr-OAll p-tosylate and H-Tyr-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate field of peptide synthesis and drug development, the strategic selection of protecting groups is a critical determinant of success. For the amino acid tyrosine, a frequent component of bioactive peptides, appropriate protection of its carboxyl and phenolic hydroxyl groups is paramount to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. This guide provides a deep comparative analysis of two commonly used C-terminally protected tyrosine derivatives: L-Tyrosine benzyl ester (H-Tyr-OBzl) and L-Tyrosine allyl ester p-toluenesulfonate salt (H-Tyr-OAll p-tosylate).

This document moves beyond a simple cataloging of properties, offering a Senior Application Scientist's perspective on the mechanistic nuances, strategic advantages, and practical limitations of each. We will explore the foundational principles of benzyl and allyl protection, delve into the distinct deprotection chemistries—catalytic hydrogenation versus palladium-catalyzed allylic substitution—and provide detailed, field-tested protocols. The core of this guide lies in elucidating the concept of orthogonality and how the choice between a classic, broadly used protecting group (Benzyl) and a more specialized, orthogonally-cleavable group (Allyl) can profoundly impact complex peptide synthesis, particularly in the development of cyclic peptides, branched peptides, and peptide conjugates.

Introduction: The Critical Role of Tyrosine Protection in Peptide Synthesis

Tyrosine, with its phenolic hydroxyl group, presents a unique challenge in peptide synthesis.[1][] Both its C-terminal carboxylic acid and its side-chain hydroxyl group are nucleophilic and can participate in undesired reactions during peptide coupling steps. Therefore, protecting groups are essential to temporarily mask these functionalities. The choice of a C-terminal protecting group is particularly critical as it dictates the conditions under which the final peptide acid can be liberated. The ideal protecting group should be stable throughout the chain assembly (e.g., during repeated Nα-Fmoc deprotection with piperidine) yet be removable under specific conditions that do not compromise the integrity of the peptide or other protecting groups on the peptide side chains.[] This principle of selective deprotection is known as orthogonality .[4][5]

This guide focuses on the C-terminal protection, comparing the benzyl (Bzl) ester, a workhorse in peptide chemistry, with the allyl (All) ester, which offers a distinct level of orthogonality.

H-Tyr-OBzl: The Classic Benzyl Ester Protection

L-Tyrosine benzyl ester, often supplied as a tosylate or hydrochloride salt (H-Tyr-OBzl·TosOH or H-Tyr-OBzl·HCl), represents a long-standing and reliable method for carboxyl protection.[6][7][8][9][10] The benzyl group is typically stable to the basic conditions of Fmoc removal and the mildly acidic conditions used for the removal of some side-chain protecting groups like trityl (Trt).

Synthesis and Properties

H-Tyr-OBzl is synthesized by the esterification of tyrosine with benzyl alcohol, typically under acidic conditions. The resulting product is a stable, crystalline solid. The presence of a counter-ion like p-toluenesulfonate (tosylate) improves its handling and solubility characteristics.[11]

Deprotection Mechanism: Catalytic Hydrogenolysis

The primary method for cleaving the benzyl ester is catalytic hydrogenolysis . This reaction involves the use of a palladium catalyst, commonly palladium on carbon (Pd/C), and a hydrogen source.[12] The reaction proceeds via the reductive cleavage of the C-O bond of the ester.

  • Hydrogen Gas: The traditional method uses hydrogen gas (H₂), often at atmospheric or slightly elevated pressure.[13]

  • Catalytic Transfer Hydrogenation (CTH): A safer and often more convenient alternative is CTH, which uses a hydrogen donor molecule in solution, avoiding the need for pressurized hydrogen gas.[14][15] Common hydrogen donors include formic acid, ammonium formate, or cyclohexene.[15][16][17]

The general mechanism involves the adsorption of the benzyl ester and the hydrogen source onto the palladium surface, followed by the cleavage of the benzyl-oxygen bond and subsequent formation of toluene and the free carboxylic acid.

Advantages and Limitations

Advantages:

  • Robust Stability: The benzyl group is stable to a wide range of reagents used in peptide synthesis, including repetitive piperidine treatments for Fmoc deprotection.

  • Cost-Effective: Both the protecting group and the reagents for its removal are relatively inexpensive.

  • Well-Established: The methodology is extensively documented and widely understood in the field.

Limitations:

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing residues like methionine and cysteine, which can hinder or completely stop the deprotection reaction.

  • Lack of Orthogonality with other Benzyl-based groups: If other side-chain protecting groups are also benzyl-based (e.g., Z-group on Lysine, Bzl on Serine/Threonine), they will be removed simultaneously.[18] This lack of orthogonality limits its use in syntheses requiring selective side-chain manipulation.

  • Safety Concerns with H₂: The use of hydrogen gas requires specialized equipment and carries flammability risks.

Detailed Experimental Protocol: Deprotection of a C-terminal Benzyl Ester via CTH

This protocol describes a general procedure for the deprotection of a peptide C-terminal benzyl ester using catalytic transfer hydrogenation with ammonium formate.

Materials:

  • Peptide-OBzl (1 equivalent)

  • Palladium on Carbon (10% w/w, ~10-20 mol% Pd)

  • Ammonium Formate (5-10 equivalents)

  • Methanol (or another suitable solvent like ethanol or THF)

  • Inert gas (Argon or Nitrogen)

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve the peptide-OBzl in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. The catalyst is often pyrophoric when dry, so handle with care.[13]

  • Hydrogen Donor Addition: Add the ammonium formate to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Filtration: Upon completion, dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.

  • Work-up: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can then be purified by standard methods such as crystallization or chromatography.

This compound: The Orthogonal Allyl Protection

L-Tyrosine allyl ester p-toluenesulfonate salt offers a sophisticated alternative to benzyl protection, primarily due to the unique deprotection chemistry of the allyl group.[11][19][20] This provides an additional layer of orthogonality, which is highly valuable in complex synthetic schemes.[4][21]

Synthesis and Properties

H-Tyr-OAll is prepared by the esterification of tyrosine with allyl alcohol. It is commercially available as a p-toluenesulfonate (tosylate) salt, which is a stable, crystalline solid that is easy to handle.[11][19] The allyl ester is stable to both the acidic conditions used for tBu-based side-chain deprotection and the basic conditions of Fmoc removal.[21]

Deprotection Mechanism: Palladium(0)-Catalyzed Allylic Substitution

The cleavage of the allyl ester is fundamentally different from hydrogenolysis. It proceeds via a Palladium(0)-catalyzed allylic substitution , often referred to as the Tsuji-Trost reaction.[22]

The catalytic cycle can be summarized as follows:

  • Oxidative Addition: A Palladium(0) complex, typically Pd(PPh₃)₄, undergoes oxidative addition to the allyl ester, forming a π-allyl-palladium(II) intermediate and displacing the peptide carboxylate.

  • Nucleophilic Attack: A soft nucleophile, known as an "allyl scavenger," attacks the π-allyl complex. This regenerates the Pd(0) catalyst and forms a stable, allylated scavenger, preventing the re-allylation of the peptide.

Common allyl scavengers include morpholine, dimedone, N-methylaniline, or triethylsilane.[23][24] The choice of scavenger and reaction conditions can be optimized to ensure efficient deprotection.

Advantages and Limitations

Advantages:

  • True Orthogonality: The allyl group is stable to acids (TFA), bases (piperidine), and hydrogenolysis conditions.[4][21] This allows for its selective removal without affecting Fmoc, Boc, tBu, Trt, or most benzyl-based protecting groups, making it ideal for synthesizing complex peptides like cyclic or branched structures.

  • Mild Deprotection Conditions: The removal is performed under mild, neutral conditions at room temperature.

  • Compatibility: The deprotection is compatible with most amino acid residues, including sulfur-containing ones like Met and Cys, which poison hydrogenolysis catalysts.[21]

Limitations:

  • Cost: The palladium catalyst (e.g., Pd(PPh₃)₄) and the protected amino acid itself are generally more expensive than their benzyl counterparts.

  • Trace Metal Contamination: The final product may contain trace amounts of palladium, which may need to be removed for pharmaceutical applications.

Detailed Experimental Protocol: Deprotection of a C-terminal Allyl Ester

This protocol describes a general procedure for the deprotection of a peptide C-terminal allyl ester using Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • Peptide-OAll (1 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.3 equivalents)

  • Allyl Scavenger (e.g., Phenylsilane, 20-30 equivalents)

  • Anhydrous, degassed Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolution: Dissolve the peptide-OAll in anhydrous, degassed DCM in a flask that has been flame-dried or oven-dried and cooled under an inert atmosphere.

  • Inert Atmosphere: Ensure the system is maintained under a positive pressure of Argon or Nitrogen.

  • Catalyst and Scavenger Addition: To the stirred solution, add the allyl scavenger (e.g., phenylsilane). Then, under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst. The solution will typically turn yellow or orange.

  • Reaction Monitoring: Stir the reaction at room temperature. The deprotection is usually rapid, often completing in 30-90 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the product can be precipitated by the addition of cold diethyl ether.

  • Purification: The crude peptide is collected by filtration or centrifugation. Further purification is then performed to remove residual catalyst and scavenger byproducts, typically via HPLC.

Head-to-Head Comparison: H-Tyr-OBzl vs. H-Tyr-OAll

The choice between these two protecting groups is a strategic decision based on the ultimate synthetic goal.

Comparative Data Table
FeatureH-Tyr-OBzl (as Tosylate salt)H-Tyr-OAll (as Tosylate salt)
Molecular Formula C₁₆H₁₇NO₃ · C₇H₈O₃SC₁₂H₁₅NO₃ · C₇H₈O₃S
Molecular Weight 443.5 g/mol 393.45 g/mol [19]
Protection Strategy "Classic" - Reductive Cleavage"Orthogonal" - Catalytic Substitution
Deprotection Method Catalytic Hydrogenolysis (H₂/Pd/C or CTH)[13][14]Pd(0)-catalyzed Allylic Substitution[21][24]
Key Reagents Pd/C, H₂ or H-donor (e.g., NH₄HCO₂)Pd(PPh₃)₄, Allyl Scavenger (e.g., Phenylsilane)
Stability to Fmoc/tBu StableStable
Orthogonality Not orthogonal to other Bzl-based groups.Orthogonal to Fmoc, Boc, tBu, Trt, and Bzl groups.[4]
Compatibility Sensitive to S-containing residues (Met, Cys).Compatible with S-containing residues.
Relative Cost LowerHigher
Workflow Visualization

The following diagrams illustrate the distinct deprotection workflows for a peptide with a C-terminal Tyr-OBzl or Tyr-OAll.

G cluster_0 Benzyl Ester Deprotection Workflow cluster_1 Allyl Ester Deprotection Workflow A Peptide-Tyr-OBzl B Add Pd/C & H-Donor (e.g., Ammonium Formate) in MeOH A->B C Stir at RT, 1-4h B->C D Filter (remove Pd/C) C->D E Peptide-Tyr-OH (Free Acid) D->E F Peptide-Tyr-OAll G Add Pd(PPh₃)₄ & Scavenger (e.g., Phenylsilane) in dry DCM (Inert Atm.) F->G H Stir at RT, 30-90min G->H I Precipitate / Purify H->I J Peptide-Tyr-OH (Free Acid) I->J

Sources

Solubility Profile & Technical Handling of H-Tyr-OAll p-Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Tyr-OAll p-tosylate (L-Tyrosine allyl ester p-toluenesulfonate) is a critical intermediate in orthogonal peptide synthesis.[1][2] Its utility lies in the allyl ester protection, which allows for carboxyl deprotection under mild, neutral conditions using Palladium(0) catalysis, orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[1]

This guide provides an authoritative analysis of its solubility in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) .[1] Understanding the differential solubility in these solvents is paramount for optimizing coupling efficiency, recrystallization yields, and scale-up workflows.

Physicochemical Profile

PropertySpecification
Chemical Name L-Tyrosine allyl ester p-toluenesulfonate
Common Abbreviation H-Tyr-OAll[1][2]·TosOH
Molecular Structure Amino acid ester salt (Ionic Lattice)
Cation Protonated Tyrosine Allyl Ester (

)
Anion p-Toluenesulfonate (

)
Primary Utility Orthogonal protection strategy (Pd-labile)
Structural Logic

The molecule consists of a polar, ionic "head" (the ammonium tosylate salt) and a lipophilic "tail" (the allyl ester and the aromatic toluene ring of the counterion). This dual nature dictates its solubility:

  • The Tosylate Counterion: Significantly increases crystallinity and stability compared to the free base or hydrochloride salts. It also adds lipophilicity, enhancing solubility in organic solvents like DCM compared to inorganic salts (e.g., sulfates).[1]

  • The Allyl Ester: Adds non-polar character, further aiding dissolution in organic media.

Solubility Analysis: DMF vs. DCM

N,N-Dimethylformamide (DMF)

Solubility Status: Freely Soluble (>100 mg/mL) [1][2]

Mechanism of Action: DMF is a polar aprotic solvent with a high dielectric constant (


).[1] It excels at solvating cationic species.[1]
  • Cation Solvation: The carbonyl oxygen of DMF acts as a hard Lewis base, effectively coordinating with the ammonium protons (

    
    ) of the tyrosine derivative.[1]
    
  • Lattice Breaking: The strong dipole of DMF overcomes the lattice energy of the tosylate salt, resulting in rapid and complete dissolution.

Operational Insight: DMF is the preferred solvent for coupling reactions involving H-Tyr-OAll[1][2]·TosOH. Its ability to maintain high concentrations prevents precipitation during the addition of coupling reagents (e.g., HATU, DIC) or bases (DIEA).[1]

Dichloromethane (DCM)

Solubility Status: Soluble (Moderate to High) [1][2]

Mechanism of Action: DCM is a moderately polar aprotic solvent (


).[1]
  • Lipophilic Interaction: The p-toluenesulfonate anion is "greasy" (lipophilic).[1] The aromatic rings in both the tyrosine side chain and the tosylate counterion interact favorably with DCM via dispersion forces (

    
    -
    
    
    
    interactions).[1]
  • Ionic Constraint: While soluble, the salt form is less thermodynamically stable in DCM than in DMF due to DCM's lower ability to shield charges. At very high concentrations or low temperatures, the salt may crystallize.

Operational Insight: DCM is often used for recrystallization or work-up .[1] A common purification strategy involves dissolving the crude salt in minimal DCM (where it is soluble) and adding an anti-solvent like Diethyl Ether or Hexanes to force precipitation.[1]

  • Warning: In peptide coupling, if the concentration is too high in pure DCM, the salt may "oil out" or precipitate upon cooling. A mixture of DCM/DMF (e.g., 9:1) is often employed to combine the volatility of DCM with the solvating power of DMF.[1]

Visualizing Solvation Mechanisms

The following diagram illustrates the competitive solvation forces driving the solubility in these two distinct environments.

SolubilityMechanism cluster_DMF DMF (Polar Aprotic) cluster_DCM DCM (Mod. Polar) Compound This compound (Ionic Lattice) DMF_Mech Mechanism: High Dielectric Constant Dipole-Ion Interaction Compound->DMF_Mech Dissolution DCM_Mech Mechanism: Dispersion Forces Lipophilic Anion Solvation Compound->DCM_Mech Dissolution DMF_Result Result: Freely Soluble (Stable Solution) DMF_Mech->DMF_Result DCM_Result Result: Soluble (Metastable at High Conc.) DCM_Mech->DCM_Result DCM_Result->DMF_Result Add DMF Co-solvent for Stability

Figure 1: Comparative solvation mechanics of this compound in DMF vs. DCM.

Experimental Protocols

Protocol: Solubility Testing & Stock Solution Preparation

Purpose: To prepare a stable 0.2 M stock solution for peptide coupling.

Reagents:

  • H-Tyr-OAll[1][2]·TosOH (Solid)

  • DMF (Anhydrous, amine-free)[1][2]

  • DCM (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Gravimetric Measurement: Weigh 443 mg of H-Tyr-OAll·TosOH (approx. 1 mmol, based on MW ~443.5 g/mol ).[1]

  • Primary Solvation (DMF Method - Recommended):

    • Add 2.0 mL of DMF.[1]

    • Vortex for 30 seconds.

    • Observation: Solution should be clear and colorless.[1]

  • Primary Solvation (DCM Method):

    • Add 3.0 mL of DCM.[1]

    • Sonicate for 1-2 minutes.

    • Observation: If slight turbidity persists, add DMF dropwise (approx 10% v/v) until clear.[1]

  • In-Situ Neutralization (Critical for Coupling):

    • The tosylate salt is acidic.[1] Before coupling, add 1.0 equivalent of DIEA (Diisopropylethylamine) to the solution.[1]

    • Note: This converts the salt to the free amine, which is highly soluble in DCM.

Protocol: Recrystallization (Purification)

Purpose: To purify crude H-Tyr-OAll[1][2][3]·TosOH using the DCM solubility differential.[1]

  • Dissolution: Dissolve crude solid in minimal boiling DCM.

  • Filtration: Filter hot to remove insoluble mechanical impurities.[1]

  • Precipitation: Slowly add Diethyl Ether (or MTBE) to the stirring DCM solution until a persistent cloudiness appears.

  • Crystallization: Cool to 4°C overnight. The tosylate salt will crystallize out as white needles/powder.[1]

  • Collection: Filter and wash with cold Ether.

Implications for Drug Development

In Good Manufacturing Practice (GMP) environments, solvent selection impacts impurity profiles.[1]

  • DMF: Hard to remove (high boiling point, 153°C).[1] Traces can interfere with biological assays if not washed thoroughly.[1]

  • DCM: Easy to remove (low boiling point, 40°C) but strictly regulated due to toxicity.[1]

  • Recommendation: Use DMF for the reaction phase to ensure complete solubility and kinetics, then perform an aqueous workup (extraction) to remove DMF, utilizing DCM only for the extraction phase.

References

  • PubChem. (n.d.).[1] L-Tyrosine benzyl ester p-toluenesulfonate (Analogous Structure Data).[1][2][4][5][6] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]

  • Needham, T. E. (1970).[1][7] The Solubility of Amino Acids in Various Solvent Systems.[7][8][9] University of Rhode Island, Open Access Dissertations.[7] Retrieved February 4, 2026, from [Link][1][2]

Sources

A-Technical-Guide-to-H-Tyr-OAll-p-tosylate-Properties-Synthesis-and-Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-OAll p-tosylate is a protected amino acid derivative of L-tyrosine, a crucial component in protein synthesis and a precursor to several important biomolecules.[1] In the realm of peptide chemistry and drug development, precise control over reactive functional groups is paramount. This necessitates the use of protecting groups, temporary modifications that mask a reactive site to prevent unwanted side reactions during synthesis. This compound is a strategic building block where the carboxylic acid group of tyrosine is protected as an allyl ester (-OAll), and the compound is supplied as a p-toluenesulfonate (p-tosylate) salt. This salt form enhances the compound's stability and handling properties, making it a reliable reagent in complex synthetic workflows.[2]

This guide provides a comprehensive overview of this compound, detailing its chemical identity, properties, and, most importantly, its strategic application in modern peptide synthesis, underpinned by the principle of orthogonal protection.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature is fundamental for unambiguous communication in a scientific context.

IUPAC Name

The systematic IUPAC name for this compound is Allyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonate .[3][4] This name precisely describes the molecular structure: the L-tyrosine core ((2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid)[1], the allyl ester modification at the carboxyl group, and the p-toluenesulfonate counter-ion.[3]

Common Synonyms

In literature and supplier catalogs, this compound is known by several synonyms, which include:

  • L-Tyrosine allyl ester p-toluenesulfonate salt[2][4]

  • H-Tyr-OAll TosOH[4]

  • L-Tyrosine allyl ester 4-toluenesulfonate salt[2]

  • Allyl L-tyrosinate 4-methylbenzenesulfonate[4]

  • L-Tyrosine allyl ester toluene-4-sulfonate[4]

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 125441-05-6[2][4]
Molecular Formula C₁₂H₁₅NO₃ · C₇H₈O₃S (or C₁₉H₂₃NO₆S)[2][4]
Molecular Weight 393.45 g/mol (or 393.5 g/mol )[2][4]
Appearance White powder[2]
Purity Typically ≥99%[2]
Optical Rotation [α]²⁰D = +9 ± 1° (c=5 in DMF)[2]
Storage Temperature 0 - 8 °C[2]

The Core Application: Orthogonal Protection in Peptide Synthesis

The primary utility of this compound lies in its role as a building block for introducing a tyrosine residue with a selectively removable C-terminal protecting group. The allyl ester is a key example of an orthogonal protecting group .

The Principle of Orthogonality

In multi-step synthesis, particularly solid-phase peptide synthesis (SPPS), different protecting groups are used for the α-amino group (e.g., Fmoc or Boc) and the side chains of various amino acids. An orthogonal protecting system is one where each class of protecting group can be removed under specific conditions that do not affect the others.[5]

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Base-labile (removed by piperidine).

  • Boc (tert-butyloxycarbonyl) group: Acid-labile (removed by trifluoroacetic acid - TFA).

  • Side-chain protecting groups (e.g., tBu, Trt, Pbf): Acid-labile (removed by strong acid, typically TFA during final cleavage).

  • Allyl (All) group: Removed by transition metal catalysis, typically with a palladium(0) complex.[6]

The allyl group's stability to both acidic and basic conditions makes it orthogonal to the Fmoc and Boc protection strategies, which is a significant advantage in the synthesis of complex peptides or cyclic peptides.[5][6]

Strategic Workflow for this compound

The use of this compound is particularly advantageous when the C-terminus of the tyrosine residue needs to be modified after its incorporation into a peptide chain. This could be for cyclization, ligation, or conjugation.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Orthogonal Deprotection & Modification cluster_2 Final Cleavage A 1. Resin Loading Load H-Tyr-OAll onto a suitable resin. B 2. Fmoc Deprotection Treat with piperidine to expose the free amine. A->B C 3. Peptide Elongation Couple subsequent Fmoc-protected amino acids. B->C D Protected Peptide on Resin Fmoc-AA_n-...-AA_1-Tyr-OAll-Resin C->D E 4. Selective Allyl Removal Treat with Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃). D->E Key Orthogonal Step F Peptide with Free C-Terminus Fmoc-AA_n-...-AA_1-Tyr-OH-Resin E->F G 5. On-Resin Modification Perform cyclization, ligation, or conjugation at the now-free carboxyl group. F->G H 6. Final Deprotection & Cleavage Treat with TFA cocktail to remove side-chain groups and cleave from resin. G->H Proceed to final step I Purified Target Peptide H->I

Sources

Stability of tyrosine allyl ester p-tosylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of L-Tyrosine Allyl Ester p-Toluenesulfonate in Solution

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the chemical stability of L-Tyrosine Allyl Ester p-Toluenesulfonate. As a key intermediate in peptide synthesis and drug development, understanding its behavior in solution is paramount for ensuring process integrity, purity of final products, and reproducibility of experimental outcomes. This document moves beyond simple protocols to explain the underlying chemical principles that govern the stability of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Molecule

L-Tyrosine Allyl Ester p-Toluenesulfonate is a multi-component molecule, and its stability is a function of its constituent parts: the L-tyrosine core, the allyl ester protecting group, and the p-toluenesulfonate counter-ion. A clear understanding of each component is the foundation for predicting and controlling its stability.

  • L-Tyrosine Core: An amino acid featuring a reactive phenolic hydroxyl group, a primary amine, and a carboxylic acid. In this compound, the amine is protonated, and the carboxylic acid is protected.

  • Allyl Ester: A protecting group for the carboxylic acid. Allyl esters are valued for their general stability under a wide range of acidic and basic conditions, yet they can be selectively removed under very mild conditions, typically with a palladium catalyst.[1][2] This dual nature is central to their utility and potential instability.

  • p-Toluenesulfonate (Tosylate): A non-coordinating, stable anion derived from the strong acid p-toluenesulfonic acid.[3] It forms a salt with the protonated primary amine of the tyrosine, enhancing the compound's crystallinity, solubility in certain solvents, and stability in solid form compared to the free base. The tosylate anion's high stability is due to extensive resonance delocalization of its negative charge.[4][5][6]

The structure of the molecule dictates its potential degradation pathways. The primary points of vulnerability in solution are the ester linkage and the electron-rich phenolic ring.

Caption: Chemical structure of L-Tyrosine Allyl Ester p-Toluenesulfonate.

Key Factors Influencing Stability in Solution

The stability of the title compound is not absolute and is highly dependent on the solution's environment. The primary factors to consider are pH, solvent composition, temperature, and the presence of contaminants.

Effect of pH

The pH of the solution is arguably the most critical factor governing the rate of hydrolytic degradation.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the allyl ester can occur. The ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While generally more stable than simple alkyl esters, prolonged exposure to strong acid will lead to cleavage. Studies on related tyrosine-based compounds have shown that hydrolysis rates increase in acidic environments.[7]

  • Near-Neutral to Mildly Acidic Conditions (pH 5-7): This range typically represents the point of maximum stability for ester hydrolysis. Studies on the degradation of tyrosine-derived polymers, which contain ester linkages, identified the lowest rate of hydrolysis to be around pH 5.[8] This is a crucial insight for preparing stock solutions or formulating reaction mixtures where long-term stability is required.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is a significant and often rapid degradation pathway. The hydroxide ion is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate and allyl alcohol. This reaction is generally irreversible and proceeds much faster than acid-catalyzed hydrolysis.

Solvent Effects

The choice of solvent system can influence stability through polarity and nucleophilicity.

  • Aqueous vs. Organic Solvents: The presence of water is a prerequisite for hydrolysis. In anhydrous organic solvents like Dichloromethane (DCM) or Acetonitrile (ACN), the compound is significantly more stable with respect to hydrolysis. However, complete exclusion of water is often impractical.

  • Protic Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, leading to transesterification, where the allyl group is exchanged for a methyl or ethyl group, respectively. This is a common impurity pathway, particularly if the solution is heated or if acidic/basic catalysts are present.

  • Solubility: The compound is slightly soluble in water but has better solubility in mixed solvent systems (e.g., methanol/water, acetonitrile/water) or polar organic solvents.[9] When preparing solutions, it is essential to ensure complete dissolution to avoid stability issues in solid-phase suspensions.

Temperature and Light
  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Elevated temperatures provide the necessary activation energy for hydrolysis and oxidation.[10] Therefore, solutions should be stored at reduced temperatures (e.g., 2-8 °C) to minimize degradation.[11][12] For long-term storage, lyophilized (freeze-dried) solid is the preferred form.[13]

  • Light: The phenolic ring in tyrosine is a chromophore that can absorb UV light. This can lead to photo-oxidation and the generation of radical species, resulting in complex degradation profiles. To ensure stability, the solid compound and its solutions should be protected from light by using amber vials or storing them in the dark.[13]

Principal Degradation Pathways

Understanding the likely degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.

cluster_degradation Degradation Pathways main L-Tyrosine Allyl Ester p-Toluenesulfonate hydrolysis Ester Hydrolysis (H₂O, H⁺/OH⁻) main->hydrolysis Primary Pathway oxidation Oxidation (O₂, light, metal ions) main->oxidation Secondary deallylation Catalytic Deallylation (Trace Pd, etc.) main->deallylation Contaminant-Driven prod1 L-Tyrosine p-Toluenesulfonate + Allyl Alcohol hydrolysis->prod1 prod2 Oxidized Byproducts (e.g., quinones) oxidation->prod2 prod3 L-Tyrosine p-Toluenesulfonate + Propene + Catalyst-Acceptor Adduct deallylation->prod3

Caption: Major degradation pathways for the title compound in solution.

  • Ester Hydrolysis: This is the most common degradation pathway in aqueous solutions, yielding L-Tyrosine p-Toluenesulfonate and allyl alcohol. The rate is highly pH and temperature-dependent.

  • Oxidation: The phenol ring of tyrosine can be oxidized, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of colored impurities and cross-linked products.[13]

  • Catalytic Deallylation: The allyl ester is specifically designed to be cleaved by transition metal catalysts, most commonly Palladium(0).[14] If solutions are contaminated with trace amounts of palladium or other similar metals from previous reaction steps, rapid and unintended deprotection can occur, even under atmospheric conditions.[15] This pathway is highly specific but catastrophic to yield if not controlled.

Recommended Handling and Storage Procedures

Adherence to proper handling and storage protocols is the most effective strategy for preserving the integrity of L-Tyrosine Allyl Ester p-Toluenesulfonate.

Solid Compound Storage
  • Container: Store in a tightly sealed, airtight container to protect from moisture and oxygen.

  • Environment: Keep in a cool, dry, and dark place. Recommended storage temperature is typically 2-8°C for long-term stability.[16]

  • Inert Atmosphere: For maximum shelf-life, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

Solution Preparation and Storage
  • Preparation: Solutions should be prepared fresh whenever possible. Use high-purity solvents and deionized water to minimize contaminants.

  • Buffering: If an aqueous solution must be stored, use a buffer system to maintain a pH between 5.0 and 6.0, where ester hydrolysis is minimal.

  • Storage: Store solutions at 2-8°C and protect from light. Avoid freeze-thaw cycles, which can affect the stability of amino acid derivatives.[11] For storage longer than a few hours, flash-freezing and storage at -20°C or -80°C is recommended, but stability upon thawing must be verified.

Experimental Protocol: Assessing Solution Stability

A self-validating stability study is crucial for any process involving this compound. The following protocol outlines a robust approach using High-Performance Liquid Chromatography (HPLC), a preferred method for quantifying impurities in pharmaceutical substances.[17][18]

Objective

To quantify the degradation of L-Tyrosine Allyl Ester p-Toluenesulfonate over time under various solution conditions (pH, temperature).

Experimental Workflow

prep 1. Prepare Stock Solution (e.g., in 50:50 ACN:H₂O) aliquot 2. Aliquot into Vials with different buffers (pH 3, 5, 7, 9) prep->aliquot incubate 3. Incubate Aliquots at different temperatures (4°C, 25°C, 40°C) aliquot->incubate sample 4. Sample at Time Points (t=0, 2, 4, 8, 24, 48h) incubate->sample quench 5. Quench Reaction (e.g., by dilution in mobile phase) sample->quench analyze 6. Analyze by HPLC-UV quench->analyze quantify 7. Quantify Purity (% Area Normalization) analyze->quantify

Caption: Workflow for a comprehensive solution stability study.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Study Samples: Dilute the stock solution into a series of buffers to achieve the target final concentration and pH values (e.g., pH 3, 5, 7, 9).

  • Incubation: Dispense aliquots of each buffered solution into separate, sealed, light-protected vials. Place sets of vials at each of the desired storage temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Analysis by HPLC-UV: Analyze the samples immediately. A stability-indicating HPLC method is one that can separate the intact compound from all potential degradation products.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% Trifluoroacetic Acid (TFA) and acetonitrile with 0.1% TFA.

    • Detection: UV detector set to a wavelength where both the tyrosine and tosylate moieties absorb (e.g., 220 nm or 254 nm).

  • Data Analysis: Calculate the purity of the main peak at each time point using area normalization. The percentage of the intact compound remaining is plotted against time for each condition.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 1: Illustrative Stability Data (% Remaining of L-Tyrosine Allyl Ester p-Toluenesulfonate)

Time (hours)4°C, pH 5.025°C, pH 5.025°C, pH 7.025°C, pH 9.040°C, pH 5.0
0 100.0%100.0%100.0%100.0%100.0%
8 99.8%99.5%98.9%94.2%97.1%
24 99.6%98.7%96.5%83.1%92.0%
48 99.2%97.4%92.8%68.5%85.3%

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

L-Tyrosine Allyl Ester p-Toluenesulfonate is a robust intermediate when handled and stored correctly. Its primary liability in solution is the allyl ester, which is susceptible to hydrolysis, particularly under basic conditions and at elevated temperatures. The point of maximum stability in aqueous media is typically in the mildly acidic range of pH 5-6. For researchers and drug development professionals, the key to ensuring the integrity of this compound lies in a combination of preventative measures—proper storage of the solid, fresh preparation of solutions, use of appropriate buffers, and protection from heat and light—and diligent analysis using a validated, stability-indicating HPLC method. By understanding the causality behind its degradation, scientists can confidently integrate this valuable compound into their synthetic workflows.

References

  • Tang, Z., Yu, J., & Ertel, S. I. (2002). Hydrolytic degradation of tyrosine-derived polycarbonates, a class of new biomaterials. Part II: 3-yr study of polymeric devices. Journal of Biomedical Materials Research, 62(3), 476-487. [Link]

  • Zhan, H., et al. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. PLoS Genetics, 16(12), e1009218. [Link]

  • Paquin, C., & Boerth, D. (2016). Toward a method for synthesis of allylic tosylates. Morressier. [Link]

  • aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. [Link]

  • Wang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Frontiers in Molecular Biosciences, 8, 731248. [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]

  • Jégou, S., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(1), 126-132. [Link]

  • Wikipedia. (n.d.). Tosyl group. [Link]

  • Elbashir, A. A., et al. (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ChemXpress, 8(2), 95-101. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Tang, Z., & Ertel, S. I. (2002). Hydrolytic degradation of tyrosine-derived polycarbonates, a class of new biomaterials. Part I: study of model compounds. Journal of Biomedical Materials Research, 61(2), 293-303. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

  • Paquin, C., & Boerth, D. (2017). Method Development for Synthesizing Allylic Tosylates. ResearchGate. [Link]

  • Various Authors. (2012). How long can one store amino acids at room temperature? Quora. [Link]

  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]

  • Google Patents. (n.d.). The method of detection alanine, lysine, glutamic acid and/or L-Tyrosine.
  • Fields, G. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. [Link]

  • Ping, B. T. Y., & Aziz, H. A. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Trends in Analytical Research, 1(1), 1-5. [Link]

  • AK Lectures. (n.d.). Tosylate Leaving Group. [Link]

  • ACS Green Chemistry Institute. (2026). Metal- catalysed cleavage of allyl esters. [Link]

Sources

Harnessing the Power of Orthogonality: A Technical Guide to H-Tyr-OAll p-Tosylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of H-Tyr-OAll p-tosylate and its strategic applications in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to deliver a comprehensive understanding of the underlying chemistry, empowering users to optimize their synthetic strategies for complex peptides.

The Tyrosine Conundrum in SPPS: A Case for Strategic Protection

The synthesis of peptides, the workhorses of numerous biological processes, relies on the sequential and precise assembly of amino acids. Solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry, facilitates this process by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process after each coupling step.[1]

However, the trifunctional nature of certain amino acids, such as tyrosine with its phenolic hydroxyl group, presents a significant challenge. This nucleophilic side chain can engage in undesirable reactions during peptide elongation, leading to byproducts and compromising the purity and yield of the target peptide.[2] Effective protection of this reactive group is therefore not merely advantageous, but essential for achieving high-fidelity peptide synthesis.[2][3] The ideal protecting group should be robust enough to withstand the repeated cycles of Nα-deprotection and coupling, yet be removable under specific, mild conditions that do not compromise the integrity of the peptide or other protecting groups—a concept known as orthogonality.

While the tert-butyl (tBu) group is a common choice for tyrosine side-chain protection in Fmoc-based SPPS, the demand for more complex, multifunctional peptides necessitates a broader arsenal of orthogonal protecting groups.[2][4] This is where the allyl (All) protecting group, and specifically the use of H-Tyr(All)-OH (introduced as its p-tosylate salt, this compound), offers a distinct and powerful alternative.

The Allyl Advantage: Unveiling the Potential of this compound

The allyl group, an unsaturated propene moiety, serves as a highly versatile and orthogonal protecting group in organic synthesis.[5][6] Its application to the tyrosine side chain confers several key advantages in the context of SPPS:

  • Exceptional Orthogonality: The allyl ether of the tyrosine side chain is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for Boc removal and cleavage from many resins (e.g., trifluoroacetic acid - TFA).[4][7][8] This orthogonality allows for the selective deprotection of the tyrosine side chain while the peptide remains anchored to the solid support and other protecting groups remain intact.

  • Mild Deprotection Conditions: The removal of the allyl group is typically achieved through palladium(0)-catalyzed allylic substitution, a reaction that proceeds under neutral and mild conditions.[5][6][7] This gentle cleavage minimizes the risk of side reactions, such as alkylation of sensitive residues like tryptophan or methionine, which can occur with harsher deprotection methods.[7]

  • Enabling Complex Peptide Architectures: The selective deprotection of the tyrosine side chain opens up a world of possibilities for on-resin modifications. This includes, but is not limited to, phosphorylation, glycosylation, sulfation, and the introduction of fluorescent labels or other reporter groups at a specific tyrosine residue within the peptide sequence.

  • Favorable Physicochemical Properties: Allyl-protected amino acids are generally non-bulky, which can reduce steric hindrance during coupling reactions.[7] Furthermore, they can contribute to favorable swelling properties of the resin-bound peptide, enhancing reaction kinetics.[7]

Below is a diagram illustrating the orthogonal relationship between common protecting groups in SPPS.

Orthogonality cluster_Fmoc Fmoc-Based SPPS cluster_tBu Acid-Labile Side-Chain Protection cluster_Allyl Allyl-Based Side-Chain Protection Fmoc Fmoc (Nα-protection) Piperidine Piperidine (Base) Fmoc->Piperidine Cleavage tBu tBu, Boc, Trt (Side-Chain) Piperidine->tBu Stable Allyl Allyl (OAll for Tyr) Piperidine->Allyl Stable TFA TFA (Acid) tBu->TFA Cleavage TFA->Fmoc Stable TFA->Allyl Stable Palladium Pd(0) Catalyst Allyl->Palladium Cleavage Palladium->Fmoc Stable Palladium->tBu Stable Allyl_Deprotection_Cycle Tyr_OAll Resin-Peptide-Tyr(OAll) Pi_Allyl_Complex [η³-Allyl-Pd(II)L_n]⁺-O-Tyr-Peptide-Resin Tyr_OAll->Pi_Allyl_Complex + Pd(0)L_n (Oxidative Addition) Pd0 Pd(0)L_n Deprotected_Tyr Resin-Peptide-Tyr(OH) Pi_Allyl_Complex->Deprotected_Tyr + Scavenger (Nucleophilic Attack) Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger + Scavenger Scavenger Nucleophilic Scavenger Allyl_Scavenger->Pd0 Regenerates Pd(0)

Caption: Catalytic cycle of Pd(0)-mediated allyl deprotection.

Experimental Protocols: A Practical Guide

Incorporation of this compound into the Peptide Sequence

The incorporation of this compound into a growing peptide chain follows standard SPPS coupling protocols. The p-tosylate salt form enhances the stability and handling of the free amino acid. Prior to coupling, the p-tosylate salt is typically neutralized in situ to the free amine.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • DMF (peptide synthesis grade)

Protocol:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling Activation: In a separate vessel, dissolve this compound (e.g., 3-5 equivalents relative to resin loading), coupling reagent (e.g., 3-5 equivalents), and a base (e.g., 6-10 equivalents) in DMF. Allow to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

On-Resin Deprotection of the Allyl Group

This protocol outlines a general procedure for the on-resin removal of the allyl protecting group from the tyrosine side chain.

Materials:

  • Peptide-resin containing Tyr(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Allyl scavenger (e.g., Phenylsilane (PhSiH₃) or Morpholine)

  • Anhydrous, deoxygenated solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM)

Protocol:

  • Resin Preparation: Swell the peptide-resin in the chosen anhydrous, deoxygenated solvent.

  • Deprotection Cocktail Preparation: In a separate, inert-atmosphere vessel, dissolve the palladium catalyst and the scavenger in the reaction solvent. For example, a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents) and PhSiH₃ (10-20 equivalents) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-3 hours. The reaction mixture may develop a yellow or orange color.

  • Monitoring: Monitor the progress of the deprotection by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Upon completion, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium. Finally, wash with DMF and DCM.

The following table summarizes typical conditions for allyl deprotection.

ParameterConditionRationale
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]A widely used, commercially available, and effective Pd(0) source.
Catalyst Loading 0.2 - 0.5 equivalents (relative to resin loading)Sufficient to ensure a reasonable reaction rate without excessive cost or difficult removal.
Scavenger Phenylsilane (PhSiH₃), Morpholine, DimedoneEfficiently traps the allyl cation, driving the reaction to completion.
Scavenger Conc. 10 - 25 equivalentsA large excess ensures rapid and complete scavenging.
Solvent Anhydrous, deoxygenated DCM, THF, or CHCl₃Prevents catalyst deactivation by oxygen and water.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 3 hoursDependent on the peptide sequence and reaction scale.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If deprotection is sluggish, consider increasing the reaction time, catalyst loading, or scavenger concentration. Ensure that the reagents are fresh and the solvent is anhydrous and deoxygenated.

  • Palladium Contamination: Residual palladium can interfere with subsequent reactions and biological assays. Thorough washing with a chelating agent is crucial for its removal.

  • Safety Precautions: Palladium catalysts and some scavengers can be toxic and air-sensitive. Handle these reagents in a well-ventilated fume hood and under an inert atmosphere.

Conclusion: A Versatile Tool for Advanced Peptide Synthesis

This compound represents a valuable addition to the peptide chemist's toolkit. The orthogonality of the allyl protecting group, combined with the mild conditions required for its removal, provides a robust strategy for the synthesis of complex peptides and the site-specific modification of tyrosine residues. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can leverage the power of this compound to push the boundaries of peptide design and synthesis, paving the way for new discoveries in biology and medicine.

References

  • Allyl side chain protection in peptide synthesis. (n.d.). Google Patents.
  • Automated allyl deprotection in solid-phase synthesis. (n.d.). Google Patents.
  • Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 4, 2026, from [Link]

  • Using microwave heating to expedite your allyl ester or alloc deprotection. (2023, January 30). Biotage. Retrieved February 4, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved February 4, 2026, from [Link]

  • Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 4, 2026, from [Link]

  • A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). Retrieved February 4, 2026, from [Link]

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? (2023, January 30). Biotage. Retrieved February 4, 2026, from [Link]

  • Introduction to Peptide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Production method of O-substituted tyrosine compound. (n.d.). Google Patents.
  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository. Retrieved February 4, 2026, from [Link]

  • Protective groups for the hydroxyl group of tyrosine during peptide synthesis. (n.d.). Google Patents.
  • Homogeneous, palladium(0)-catalyzed exchange deprotection of allylic esters, carbonates and carbamates. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. (2023, May 8). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (n.d.). Retrieved February 4, 2026, from [Link]

  • Process for the solid phase synthesis of peptides which contain sulfated tyrosine. (n.d.). Google Patents.
  • Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • p-Toluenesulfonic acid, butyl ester. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]

  • Processes for conversion of tyrosine to p-hydroxystyrene and p-acetoxystyrene. (n.d.). Google Patents.
  • Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]

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Methodological & Application

Application Note: Palladium-Catalyzed Deprotection of H-Tyr-OAll

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated guide for the Palladium-catalyzed deprotection of Tyrosine Allyl Ester (H-Tyr-OAll). It is designed for researchers requiring high-fidelity protocols that preserve sensitive functionalities (free amines, phenols) during synthesis.

Executive Summary

The removal of allyl ester protection from Tyrosine (H-Tyr-OAll) presents a unique chemoselective challenge: liberating the carboxylic acid without alkylating the nucleophilic


-amine or the phenolic side chain. While standard basic hydrolysis is often unsuitable for complex peptide fragments, Palladium(0)-catalyzed allyl transfer (Tsuji-Trost reaction) offers a mild, orthogonal solution.

This guide details a reductive cleavage protocol utilizing Phenylsilane (


) as a scavenger. Unlike amine-based scavengers (e.g., morpholine), phenylsilane acts as a hydride donor, effectively "capping" the allyl moiety as propene gas. This prevents the formation of 

-allyl or

-allyl byproducts, ensuring high recovery of the zwitterionic amino acid H-Tyr-OH.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting "stalled" reactions or catalyst decomposition ("palladium black").

  • Oxidative Addition: The Pd(0) species (typically generated in situ or added as

    
    ) coordinates to the allyl ester alkene, followed by oxidative addition to form a cationic 
    
    
    
    -allyl palladium(II) complex.
  • Nucleophilic Attack (Scavenging): In the absence of a scavenger, the free amine of H-Tyr-OAll could attack this electrophilic

    
    -allyl complex, leading to irreversible 
    
    
    
    -allylation.
  • Hydride Transfer: Phenylsilane serves as a soft nucleophile (hydride source). It intercepts the

    
    -allyl complex, reducing the allyl group to propene and regenerating the active Pd(0) catalyst.
    
Mechanistic Pathway Diagram

Pd_Cycle Substrate H-Tyr-OAll (Substrate) PiAllyl [π-Allyl-Pd(II)]+ (Electrophilic Complex) Substrate->PiAllyl Coordination Pd0 Pd(0)L4 (Active Catalyst) Pd0->PiAllyl Oxidative Addition PiAllyl->Pd0 Reductive Elimination Product H-Tyr-OH (Free Acid) PiAllyl->Product Release Waste Propene (Gas) + Silyl Ester PiAllyl->Waste Byproduct Scavenger PhSiH3 (Hydride Donor) Scavenger->PiAllyl Hydride Transfer

Figure 1: Catalytic cycle of Pd-mediated allyl deprotection using a silane scavenger. The cycle emphasizes the regeneration of Pd(0) to prevent catalyst poisoning.

Critical Considerations & Reagents

Catalyst Selection
  • Standard: Tetrakis(triphenylphosphine)palladium(0) [

    
    ].
    
    • Pros: Well-defined, commercially available.

    • Cons: Air-sensitive.[1] Must be bright yellow; if orange/brown, it is partially oxidized.

  • Air-Stable Alternative:

    
     (2-5 mol%) + 
    
    
    
    (10-20 mol%). This generates Pd(0) in situ and is often more robust for benchtop chemistry.
Scavenger Selection (The "Free Amine" Factor)

When the substrate contains a free amine (like H-Tyr-OAll), amine-based scavengers (morpholine, diethylamine) are risky . They compete with the substrate's amine for the allyl group.

  • Recommended: Phenylsilane (

    
    ) . It drives the reaction irreversibly to propene and is non-basic.
    
  • Alternative: 1,3-Dimethylbarbituric acid (NDMBA) . A soft carbon nucleophile that is highly effective but requires chromatographic removal.

Solvent System

H-Tyr-OAll is moderately soluble in DCM, but the product (H-Tyr-OH) is a zwitterion and likely insoluble in pure DCM.

  • Recommendation: Use DCM:MeOH (1:1) or anhydrous THF .

  • Note: If the product precipitates, it drives the reaction forward but requires filtration for isolation.

Detailed Experimental Protocol

Protocol A: Phenylsilane Method (Preferred for Free Amines)

Objective: Deprotection of 1.0 mmol H-Tyr-OAll.

Materials
  • Substrate: H-Tyr-OAll (1.0 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Scavenger: Phenylsilane (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous DCM (Dichloromethane) or DCM/MeOH (1:1) degassed.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

    • Dissolve H-Tyr-OAll (1.0 mmol) in degassed solvent (10 mL, 0.1 M concentration).

    • Tip: If solubility is poor, add minimal MeOH until clear.

  • Scavenger Addition:

    • Add Phenylsilane (3.0 mmol, 370 µL) via syringe. Stir for 2 minutes.

    • Why? Priming the solution with scavenger ensures that as soon as Pd forms the

      
      -allyl complex, the scavenger is ready to intercept it, protecting the free amine.
      
  • Catalysis:

    • Add

      
       (0.05 mmol, 58 mg) in one portion against positive inert gas pressure.
      
    • Seal the flask and shield from bright light (foil wrap) to prevent catalyst photodecomposition.

  • Monitoring:

    • Stir at Room Temperature (20-25°C).

    • TLC/HPLC Check: Reaction is typically complete in 30–60 minutes.

    • Visual Cue: The solution usually turns from yellow to a darker amber. If it turns black immediately (colloidal Pd), the reaction may stall; add more

      
       ligand if necessary.
      
  • Workup (Precipitation Method):

    • As the ester cleaves, the zwitterionic H-Tyr-OH often precipitates from DCM.

    • Filtration: Filter the precipitate through a sintered glass funnel.

    • Wash: Wash the solid copiously with DCM (to remove silane byproducts and Pd-ligands) and Diethyl Ether.

    • Drying: Dry the solid under high vacuum.

  • Alternative Workup (If Soluble):

    • Evaporate solvent to dryness.

    • Triturate the residue with

      
       or Hexane to extract the non-polar byproducts (silyl ester, 
      
      
      
      ).
    • Dissolve the crude amino acid in dilute aqueous acetic acid or water, wash with DCM, and lyophilize the aqueous layer.

Protocol B: NDMBA Method (Alternative)

Use 1,3-Dimethylbarbituric acid (3.0 equiv) instead of Phenylsilane.

  • Pros: Very fast kinetics.

  • Cons: NDMBA byproducts are solids and harder to separate from H-Tyr-OH without HPLC.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Black Precipitate Catalyst decomposition (Pd aggregation).Ensure solvent is degassed. Add excess

(10 mol%) to stabilize Pd.
N-Allylation Free amine attacked the

-allyl complex.
Switch to Phenylsilane (hydride donor). Avoid amine bases (DIEA/NMM).
Incomplete Rxn Catalyst poisoning by free amine/thiol.Increase catalyst loading to 10 mol%. Add 1 eq. of HOAc to protonate the amine (transient protection).
Product Loss Product is water-soluble (Zwitterion).Avoid aqueous extraction. Use precipitation/trituration workup.

Experimental Workflow Diagram

Workflow Start Start: H-Tyr-OAll (1.0 eq) Solvent Dissolve in DCM/MeOH (Degassed) Start->Solvent AddScav Add Scavenger (PhSiH3, 3.0 eq) Solvent->AddScav AddCat Add Catalyst Pd(PPh3)4 (5 mol%) AddScav->AddCat React Stir RT, 30-60 min (Argon Atmosphere) AddCat->React Check TLC/HPLC Monitoring React->Check Check->AddCat Incomplete (Add +2 mol% Pd) Workup Precipitation/Filtration (Wash with DCM/Et2O) Check->Workup Complete Final Pure H-Tyr-OH (Zwitterion) Workup->Final

Figure 2: Operational workflow for the batch deprotection of Tyrosine allyl ester.

References

  • Gomez-Martinez, P., et al. (2000). "N-Alloc temporary protection in solid-phase peptide synthesis.[2] The use of amine–borane complexes as allyl group scavengers."[2] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Thieriet, N., et al. (2000). "Palladium-catalyzed deprotection of allyl esters and carbamates."[2][3][4][5] Organic Letters. (Demonstrates Phenylsilane utility).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7] Chemical Reviews. Link (Comprehensive review on orthogonality).

  • Vutukuri, D. R., et al. (2003).[8] "A Mild Deprotection Strategy for Allyl-Protecting Groups." The Journal of Organic Chemistry. Link

  • Biotage Application Note. (2023). "Room temperature allyl ester and alloc deprotections." Link

Sources

Application Note: A Strategic Guide to the Synthesis of Head-to-Tail Cyclic Peptides Utilizing O-Allyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Cyclic Peptides and the Role of H-Tyr-OAll

Cyclic peptides have emerged as a promising class of therapeutic agents, offering enhanced metabolic stability, improved receptor binding affinity, and increased bioavailability compared to their linear counterparts.[1] The conformational constraint imposed by cyclization shields the peptide backbone from enzymatic degradation and can lock the molecule into a bioactive conformation.[1] Head-to-tail cyclization, the formation of an amide bond between the N- and C-termini of a linear peptide, is a fundamental strategy to achieve this macrocyclic architecture.[1][2]

A critical challenge in the synthesis of head-to-tail cyclic peptides, particularly on a solid support, is the orthogonal protection strategy. This strategy must allow for the selective deprotection of the groups that will participate in the cyclization reaction without cleaving the peptide from the resin or removing other side-chain protecting groups. The use of O-allyl-L-tyrosine (H-Tyr-OAll) offers an elegant solution to this challenge. The allyl protecting group on the tyrosine side chain is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively removed under mild conditions using a palladium catalyst.[3][4] This orthogonality allows for a flexible and efficient workflow for the synthesis of complex cyclic peptides containing tyrosine.

This application note provides a comprehensive, in-depth guide for the synthesis of head-to-tail cyclic peptides incorporating H-Tyr-OAll. We will detail the protocols for linear peptide synthesis, selective on-resin deprotection of the O-allyl group, and subsequent head-to-tail cyclization, providing the scientific rationale behind each step to empower researchers in their peptide drug discovery efforts.

The Strategic Workflow: An Overview

The synthesis of a head-to-tail cyclic peptide using H-Tyr-OAll can be conceptually broken down into four key stages, as illustrated in the workflow below. This process is designed to maximize purity and yield by performing the critical deprotection and cyclization steps while the peptide is still anchored to the solid support, which can minimize intermolecular side reactions.[5]

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Selective Deprotection cluster_Cyclization Cyclization cluster_Final Final Steps Start 1. Resin Loading & Swelling Elongation 2. Iterative Fmoc Deprotection & Amino Acid Coupling (including Fmoc-Tyr(All)-OH) Start->Elongation Fmoc Chemistry N_Deprotection 3. Final N-terminal Fmoc Deprotection Elongation->N_Deprotection Allyl_Removal 4. On-Resin O-Allyl Group Removal (Pd(PPh3)4 Catalyst) N_Deprotection->Allyl_Removal Cyclize 5. On-Resin Head-to-Tail Cyclization Allyl_Removal->Cyclize Cleavage 6. Cleavage from Resin & Global Deprotection Cyclize->Cleavage Purification 7. Purification & Analysis (RP-HPLC) Cleavage->Purification Final_Product Final Cyclic Peptide Purification->Final_Product

Figure 1: Overall workflow for the synthesis of head-to-tail cyclic peptides using H-Tyr-OAll.

Detailed Protocols and Methodologies

Materials and Reagents

For successful synthesis, high-quality reagents are paramount. The following is a general list of required materials.

Category Reagent/Material Typical Grade/Supplier
Resins Rink Amide resin or other suitable solid support100-200 mesh, ~0.5 mmol/g substitution
Amino Acids Fmoc-protected amino acids, including Fmoc-Tyr(All)-OHPeptide synthesis grade
Coupling Reagents DIC/Oxyma, HATU, HOBtPeptide synthesis grade
Solvents DMF, DCM, Piperidine, TFAAnhydrous, peptide synthesis grade
Deprotection Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], Phenylsilane (PhSiH3)High purity
Cleavage Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterReagent grade
Purification Acetonitrile (ACN), WaterHPLC grade
Step 1: Solid-Phase Synthesis of the Linear Peptide Precursor

The synthesis of the linear peptide is performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6]

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using 4 equivalents of the amino acid, 4 equivalents of DIC, and 4 equivalents of Oxyma in DMF. Allow to react for 2 hours.

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence. For the tyrosine residue, use Fmoc-Tyr(All)-OH.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Final N-terminal Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection with 20% piperidine in DMF to expose the N-terminal amine required for cyclization.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and dry under vacuum.

Scientific Rationale: The use of Fmoc chemistry allows for base-labile deprotection of the N-terminus, which is orthogonal to the acid-labile cleavage from the resin and the palladium-catalyzed removal of the O-allyl group.[4] Rink Amide resin is chosen to yield a C-terminal amide upon cleavage, which is common in bioactive peptides.

Step 2: On-Resin Deprotection of the O-Allyl Group

This is a critical step that selectively unmasks the phenolic hydroxyl group of tyrosine, which will not participate in the head-to-tail cyclization but is now available for other modifications if desired, or simply deprotected along with other side chains in the final cleavage step. For head-to-tail cyclization, the key is the orthogonality of the allyl group on a side chain if the C-terminus were protected with an allyl ester, for instance. In the context of this guide focusing on H-Tyr-OAll as a component, we will proceed with the deprotection of the N-terminal Fmoc group and the C-terminal carboxyl group (if it were protected by an allyl ester) to facilitate head-to-tail cyclization. Assuming the C-terminus is attached to the resin, we need to cleave it in a protected form to perform solution-phase cyclization, or use a linker that allows for on-resin cyclization. For this protocol, we will describe a strategy involving a cleavable linker where the C-terminal carboxyl group is protected by an allyl ester, and the N-terminal amine is deprotected.

A more direct strategy for head-to-tail cyclization is to have the C-terminal carboxyl group protected by an allyl ester and the N-terminal amine protected by Fmoc. The synthesis would proceed as follows:

  • Linear Peptide Synthesis: Synthesize the peptide on a 2-chlorotrityl chloride resin, with the C-terminal amino acid attached as an allyl ester. The N-terminus remains Fmoc-protected.

  • Cleavage of Protected Peptide: Cleave the fully protected linear peptide from the 2-chlorotrityl chloride resin using a mild acid solution (e.g., 1-5% TFA in DCM).

  • Selective Deprotection:

    • Deprotect the C-terminal allyl ester using a palladium catalyst.

    • Deprotect the N-terminal Fmoc group using piperidine.

  • Solution-Phase Cyclization: Perform the cyclization in a dilute solution to favor intramolecular reaction.

For an on-resin cyclization strategy, which is often preferred, the C-terminus of the peptide is anchored to the resin via a side chain, or a special linker is used. A common approach is to use a side-chain anchoring strategy with an amino acid like Asp or Glu.[7]

Let's refine the protocol for a more standard on-resin head-to-tail cyclization where the C-terminal carboxyl group is temporarily protected with an allyl group.

Revised Workflow for On-Resin Cyclization:

  • The first amino acid is loaded onto the resin as Fmoc-AA-OAll.

  • The linear peptide is synthesized using standard Fmoc-SPPS, incorporating Fmoc-Tyr(tBu)-OH (as the phenolic hydroxyl of tyrosine is typically not involved in head-to-tail cyclization, but protected to prevent side reactions[8]).

  • The N-terminal Fmoc group is removed.

  • The C-terminal allyl ester is selectively removed.

  • The now free N-terminus and C-terminus are coupled on-resin.

Protocol for On-Resin Allyl Deprotection and Cyclization:

1. On-Resin Allyl Deprotection:

  • Swell the peptide-resin in anhydrous, oxygen-free DCM or a mixture of CHCl3/AcOH/NMM.[3][9]

  • Add 3-5 equivalents of a scavenger, such as phenylsilane (PhSiH3).

  • Add 0.2-0.5 equivalents of the catalyst, Pd(PPh3)4.

  • Gently agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-3 hours at room temperature.

  • Wash the resin extensively with a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium, followed by thorough washes with DMF and DCM.[3]

Allyl_Deprotection Peptide_Resin Peptide-Resin-OAll Deprotected_Peptide Peptide-Resin-OH Peptide_Resin->Deprotected_Peptide Allyl Deprotection Catalyst Pd(PPh3)4 PhSiH3 (Scavenger) Catalyst->Deprotected_Peptide

Figure 2: Mechanism of O-Allyl deprotection.

2. On-Resin Head-to-Tail Cyclization:

  • Swell the deprotected peptide-resin in DMF.

  • Add a solution of coupling reagents. A common and effective combination is 3 equivalents of HATU, 3 equivalents of HOBt, and 6 equivalents of DIPEA in DMF.[10]

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Monitor the completion of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Once complete, wash the resin thoroughly with DMF and DCM.

Cyclization Linear_Peptide H2N-Peptide-COOH (On-Resin) Cyclic_Peptide Cyclic Peptide (On-Resin) Linear_Peptide->Cyclic_Peptide Intramolecular Amide Bond Formation Coupling_Reagents HATU/HOBt/DIPEA Coupling_Reagents->Cyclic_Peptide

Figure 3: Head-to-tail peptide cyclization.

Scientific Rationale: The palladium(0) catalyst facilitates the cleavage of the allyl group.[9] A scavenger like phenylsilane is crucial to trap the allyl cation, preventing side reactions such as re-alkylation of the peptide.[9] On-resin cyclization is performed at a pseudo-dilution, where the resin matrix prevents the reactive ends of different peptide chains from interacting, thus minimizing oligomerization.[5][11]

Step 3: Cleavage from Resin and Final Deprotection

The final step is to cleave the cyclic peptide from the solid support and remove any remaining side-chain protecting groups (e.g., tBu, Boc).

Protocol:

  • Dry the resin-bound cyclic peptide.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Scientific Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups. Scavengers like TIS and water are included to trap reactive carbocations generated during deprotection, preventing modification of sensitive residues like Trp and Met.[8]

Step 4: Purification and Analysis

The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using a C18 column on an RP-HPLC system with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the desired product peak.

  • Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Quantitative Data Summary

The following table provides typical parameters for the key steps in the synthesis. Actual values may vary depending on the peptide sequence and scale.

Parameter Linear Peptide Synthesis Allyl Deprotection On-Resin Cyclization Cleavage
Reagent Equivalents 4 eq. AA, 4 eq. DIC/Oxyma0.3 eq. Pd(PPh3)4, 4 eq. PhSiH33 eq. HATU/HOBt, 6 eq. DIPEAN/A
Reaction Time 2 hours/coupling2-3 hours12-24 hours2-3 hours
Temperature Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Typical Yield >95% (crude linear)>90%Sequence dependent>70% (crude cyclic)

Troubleshooting

Problem Possible Cause Solution
Incomplete Allyl Deprotection Inactive catalyst, insufficient scavenger or reaction time.Use fresh, high-quality catalyst. Increase reaction time or equivalents of scavenger.
Low Cyclization Yield Steric hindrance in the peptide sequence, inefficient coupling reagents.Try alternative coupling reagents (e.g., PyBOP). Consider microwave-assisted cyclization.[12]
Oligomerization High loading on the resin, inefficient on-resin cyclization.Use a lower substitution resin. Ensure proper swelling of the resin during cyclization.
Side Product Formation Incomplete scavenging during cleavage or allyl deprotection.Ensure adequate amounts of scavengers are used in both steps.

Conclusion

The use of H-Tyr-OAll and other allyl-protected amino acids provides a robust and versatile strategy for the synthesis of head-to-tail cyclic peptides. The orthogonality of the allyl group allows for its selective removal under mild conditions, enabling efficient on-resin cyclization, which is often key to minimizing side reactions and simplifying purification. By understanding the chemical principles behind each step and adhering to optimized protocols, researchers can successfully synthesize complex cyclic peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM Corporation. [Link]

  • Convenient Synthesis of a Head-to-Tail Cyclic Peptide Containing an Expanded Ring. ResearchGate. [Link]

  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]

  • Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. bioRxiv. [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Iris Biotech. [Link]

  • A novel computational method for head-to-tail peptide cyclization: application to urotensin II. bioRxiv. [Link]

  • Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry. [Link]

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. ACS Publications. [Link]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. [Link]

  • Automated allyl deprotection in solid-phase synthesis.
  • Recent advances in peptide macrocyclization strategies. Royal Society of Chemistry. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health. [Link]

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. National Institutes of Health. [Link]

  • A versatile approach to the synthesis of side chain-stapled and constrained peptides. Royal Society of Chemistry. [Link]

  • Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. AAPPTec. [Link]

Sources

Application Note: Strategic Selection of Coupling Reagents for H-Tyr-OAll p-tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis and practical protocols for the coupling of H-Tyr-OAll p-tosylate, a critical building block in modern peptide synthesis and drug development.[1][2] We explore the mechanistic rationale and experimental considerations for selecting between two common classes of coupling reagents: the classic carbodiimide/benzotriazole system (EDC/HOBt) and the highly efficient uronium salt system (HATU). By understanding the distinct advantages and underlying chemistry of each, researchers can enhance coupling efficiency, minimize side reactions such as racemization, and streamline purification. This document offers field-proven insights, detailed step-by-step protocols, and troubleshooting advice to empower scientists in making informed decisions for their specific synthetic challenges.

Introduction: The Strategic Importance of this compound

L-Tyrosine and its derivatives are fundamental components in a vast array of biologically active peptides and pharmaceuticals.[1] The specific derivative, this compound, offers two key synthetic advantages:

  • Allyl (All) Ester Protection: The carboxylic acid is masked as an allyl ester. This protecting group is notably stable under a wide range of acidic and basic conditions used for Fmoc and Boc-based peptide synthesis, providing excellent orthogonality.[3][4] Its removal is typically achieved under mild conditions using palladium catalysis, which does not disturb most other protecting groups.[5][6][7]

  • p-Toluenesulfonate (tosylate) Salt: The amine is presented as a p-tosylate salt, which enhances the compound's crystallinity, stability, and handling properties compared to the free amine. However, this necessitates the use of a stoichiometric amount of a non-nucleophilic base during the coupling reaction to liberate the free amine for nucleophilic attack.

The challenge, therefore, lies in efficiently forming an amide bond with the N-terminus of this compound without compromising stereochemical integrity or generating unwanted side products. The choice of coupling reagent is paramount to achieving this goal.

Mechanistic Rationale: HOBt vs. HATU

Amide bond formation requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. Both HOBt and HATU-based methods achieve this, but through different and important mechanistic pathways.

The HOBt/EDC System: A Classic Approach for Racemization Suppression

1-Hydroxybenzotriazole (HOBt) is not a standalone coupling reagent but an additive used with a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The mechanism proceeds as follows:

  • The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[8]

  • This intermediate is unstable and prone to racemization.[8][9]

  • HOBt rapidly intercepts this intermediate, forming a more stable HOBt-activated ester.[8][10] This active ester is less susceptible to racemization but remains highly reactive towards the amine.[8]

  • The liberated amine of H-Tyr-OAll attacks the HOBt-ester, forming the desired peptide bond and releasing HOBt.

The primary role of HOBt is to act as a racemization suppressor.[8][10][11] By converting the transient O-acylisourea into a more manageable active ester, it significantly preserves the stereochemical purity of the final product.[8]

The HATU System: A Modern Powerhouse for Speed and Efficiency

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium/uronium-based coupling reagent that incorporates the activating agent and the HOBt analogue (HOAt) into a single molecule.[12]

The mechanism involves these steps:

  • In the presence of a base (e.g., DIPEA), the carboxylic acid is deprotonated.[13]

  • The carboxylate attacks the electrophilic carbon of HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[12]

  • The HOAt anion, generated in situ, rapidly attacks this intermediate to form a highly reactive OAt-active ester, releasing tetramethylurea.[12][13]

  • The amine component then reacts with this OAt-ester to form the amide bond.

The key advantage of HATU lies in the 7-azabenzotriazole (OAt) moiety. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, stabilizing the transition state and dramatically accelerating the rate of coupling.[12] This makes HATU exceptionally fast and effective, particularly for sterically hindered amino acids or challenging sequences.[14]

Head-to-Head Comparison: HOBt/EDC vs. HATU

The choice between these two systems depends on the specific requirements of the synthesis, including scale, budget, and the difficulty of the coupling.

FeatureHOBt/EDC SystemHATU System
Primary Role Additive to suppress racemization and enhance carbodiimide coupling.[8][10]Standalone reagent for rapid and highly efficient coupling.[12]
Mechanism Forms an HOBt-activated ester from an O-acylisourea intermediate.[8][15]Directly forms a highly reactive OAt-activated ester.[12][13]
Reaction Speed Moderate to slow (typically 1-24 hours).Very fast (typically 15-60 minutes).[14]
Efficiency Generally high, but can be lower for sterically hindered couplings.Exceptionally high, even for difficult or hindered couplings.[14][16]
Racemization Risk Low, as HOBt is an effective suppressor.[8][11]Very low, due to the rapid formation of the OAt-ester.[17]
Side Reactions Formation of N-acylurea byproduct from EDC.[11]Potential for guanidinylation of the free amine if excess HATU is used.[14][17]
Cost Cost-effective, suitable for large-scale synthesis.[16]More expensive, often preferred for difficult or small-scale lab synthesis.[16]
Ideal Use Case Routine couplings, large-scale synthesis, budget-conscious projects.Difficult or sterically hindered couplings, rapid synthesis protocols, acid-sensitive substrates.

Visualization of Reaction Pathways

Coupling_Mechanisms cluster_HOBt HOBt/EDC Pathway cluster_HATU HATU Pathway RCOOH1 R-COOH O_Acyl O-Acylisourea (Reactive, Prone to Racemization) RCOOH1->O_Acyl + EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester (Stable, Reactive) O_Acyl->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Peptide1 Dipeptide Product HOBt_Ester->Peptide1 + Amine Tyr_NH2_1 H-Tyr-OAll (free amine) Tyr_NH2_1->Peptide1 RCOOH2 R-COOH OAt_Ester OAt Active Ester (Very Reactive) RCOOH2->OAt_Ester + HATU HATU + Base HATU->OAt_Ester Peptide2 Dipeptide Product OAt_Ester->Peptide2 + Amine Tyr_NH2_2 H-Tyr-OAll (free amine) Tyr_NH2_2->Peptide2 Workflow Start Reagent Preparation (Amino Acid, Tyr-OAll, Reagents) Dissolve Dissolve Reactants & Additives (e.g., HOBt or HATU) in Solvent Start->Dissolve Base Add Base (DIPEA) (Neutralize Salt & Catalyze) Dissolve->Base Activation Add Coupling Reagent (EDC or use pre-mixed HATU) Base->Activation Reaction Stir & Monitor Reaction (TLC / LC-MS) Activation->Reaction Workup Aqueous Workup (Quench & Remove Water-Soluble Impurities) Reaction->Workup Purify Flash Column Chromatography Workup->Purify End Pure Dipeptide Product Purify->End

Sources

Validation & Comparative

Comparative Guide: HPLC Methodologies for H-Tyr-OAll p-Tosylate Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

H-Tyr-OAll p-tosylate is a critical intermediate in orthogonal peptide synthesis, utilizing the allyl ester for C-terminal protection that is cleavable by Pd(0), distinct from acid-labile (Boc) or base-labile (Fmoc) groups.[1] The inclusion of p-toluenesulfonic acid (TosOH) serves to crystallize the amino ester, improving stability and handling compared to the hygroscopic hydrochloride salts.

The Analytical Challenge: The primary challenge in analyzing this molecule is the dissociation of the salt in the mobile phase. You are analyzing two distinct species:

  • The Cation: L-Tyrosine Allyl Ester (

    
    ).[1]
    
  • The Anion: Tosylate (

    
    ).[1]
    

Furthermore, the Tosylate counter-ion is a strong UV chromophore (


 nm), which can mask impurities or be mistaken for the main peak if the method lacks specificity. This guide compares three distinct chromatographic approaches to ensure comprehensive purity profiling: Chemical Purity (RP-HPLC) , Enantiomeric Purity (Chiral HPLC) , and Genotoxic Impurity Screening .[1]

Comparative Analysis of Methods

The following table summarizes the three primary methodologies required for a full Certificate of Analysis (CoA).

FeatureMethod A: Acidic RP-HPLC (TFA) Method B: Buffered RP-HPLC (Phosphate) Method C: Chiral HPLC (Crown Ether)
Primary Objective Routine Chemical Purity & AssayHigh-Resolution Impurity ProfilingEnantiomeric Excess (% ee)
Mechanism Hydrophobic Interaction + Ion SuppressionIon-Exchange / Hydrophobic MixHost-Guest Complexation
Mobile Phase Water/MeCN + 0.1% TFAPhosphate Buffer (pH 2.[1]5) / MeCNPerchloric Acid (pH 1.[1]5) / MeOH
Tosylate Separation Elutes early (solvent front or distinct peak)Retained, sharp peakElutes separately (achiral)
Detection (UV) 214 nm / 254 nm214 nm200-210 nm
MS Compatible? Yes (Volatile)No (Non-volatile salts)No (High acid/salt)
Suitability Best for Daily QC Best for Validation Best for Optical Purity

Deep Dive: Method Protocols & Causality

Method A: The Standard Acidic RP-HPLC (TFA System)

Recommended for routine batch release and LC-MS confirmation.[1]

Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent.[1] It suppresses the ionization of silanols on the column (reducing tailing) and pairs with the amine of the Tyrosine ester, increasing retention. The Tosylate anion (


) is highly polar and typically elutes earlier than the hydrophobic Tyr-OAll ester.[1]

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m.[1]
  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute free Tosylate/Salts).[1]

    • 2-15 min: 5%

      
       60% B (Linear gradient).[1]
      
    • 15-18 min: 95% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: 220 nm (Amide/Ester bond) and 254 nm (Tosylate/Aromatic).[1]

Critical Quality Attribute (CQA): Resolution (


) between the Tosylate peak (approx 3-4 min) and Free Tyrosine (impurity, approx 2-3 min).
Method B: Buffered RP-HPLC (Phosphate)

Recommended when peak shape of the amine is poor in Method A.[1]

Causality: Phosphate buffer at pH 2.5 locks the amine in its protonated state (


) while suppressing silanol activity more effectively than TFA.[1] This prevents "peak fronting" common with ammonium salts.[1]

Protocol:

  • Buffer Prep: 20 mM Potassium Phosphate Monobasic (

    
    ), adjust pH to 2.5 with 
    
    
    
    .
  • Mobile Phase A: Phosphate Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Similar to Method A, but typically requires 5-10% higher organic concentration to elute the species due to lack of TFA ion-pairing.[1]

Method C: Chiral Purity (Enantiomeric Control)

Required to detect D-Tyr-OAll (optical impurity).[1]

Causality: Standard C18 columns cannot separate enantiomers.[1] A Crown Ether column (specifically designed for primary amines) or a Teicoplanin column is required.[1] The crown ether forms a host-guest complex with the ammonium group (


) of the tyrosine.[1] The L-isomer and D-isomer form complexes of different stability, resulting in separation.[1]

Protocol:

  • Column: Daicel Crownpak CR-I(+) or CR(+) (

    
     mm).[1]
    
  • Mobile Phase: Perchloric acid (

    
    ) pH 1.5 to 2.0 (aqueous).[1]
    
    • Note: Methanol (10-15%) can be added to reduce retention time.[1]

  • Temperature: Low Temperature is Critical (10°C - 25°C).[1] Lower temperature increases the stability of the chiral complex, improving resolution.

  • Flow Rate: 0.4 - 0.8 mL/min.

  • Detection: 200 nm.

Visualization: Analytical Workflow & Decision Tree

The following diagrams illustrate the workflow for analyzing this compound and the decision logic for troubleshooting impurities.

Diagram 1: Analytical Workflow

AnalyticalWorkflow cluster_HPLC Chromatographic Separation Sample Raw Sample H-Tyr-OAll.TsOH Prep Sample Prep Dissolve in H2O/MeCN (Salt Dissociation) Sample->Prep 1 mg/mL Separation Column Interaction (C18 or Crown Ether) Prep->Separation Inject Elution Elution Order: 1. Tosylate (Anion) 2. Impurities (Free Tyr) 3. Main Peak (Tyr-OAll) Separation->Elution Detection UV Detection 214nm (Peptide) 254nm (Tosylate) Elution->Detection Data Data Analysis Integrate Main Peak Exclude Tosylate Area Detection->Data

Caption: Workflow demonstrating the dissociation of the salt during prep and the critical step of excluding the Tosylate counter-ion peak during integration.

Diagram 2: Impurity Identification Logic

ImpurityLogic Start Unknown Peak Detected RT_Early Retention Time < Main Peak? Start->RT_Early RT_Late Retention Time > Main Peak? RT_Early->RT_Late No CheckUV Check UV Spectrum RT_Early->CheckUV Yes Dec_Dimer Dimer/Oligomer? RT_Late->Dec_Dimer Broad Peak Dec_AllylTos Allyl Tosylate? (Genotoxic Impurity) RT_Late->Dec_AllylTos Sharp, Non-polar Dec_Tos Match Tosylate Std? (Max ~224/260nm) CheckUV->Dec_Tos High UV 260nm Dec_Tyr Match Free Tyr? (Hydrolysis Product) CheckUV->Dec_Tyr Low UV 260nm

Caption: Decision matrix for identifying common impurities based on retention time (RT) and UV spectral characteristics.

Specialized Safety Note: Genotoxic Impurities[1]

When synthesizing H-Tyr-OAll using p-Toluenesulfonic acid and Allyl Alcohol, there is a risk of forming Allyl p-Toluenesulfonate (Allyl Tosylate) .[1]

  • Risk: Alkyl tosylates are potential genotoxic impurities (PGIs).[1]

  • Detection: Standard HPLC (Method A) can detect this, but it elutes very late (high hydrophobicity) compared to the amino acid salt.[1]

  • Recommendation: Ensure the gradient in Method A extends to 95% B and holds for at least 5 minutes to ensure any Allyl Tosylate is eluted and quantified.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General principles of ion-pairing chromatography for amines).

  • Thermo Fisher Scientific. (2016).[1][2] Accurate and Reliable Quantitation of p-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Application Brief 73116. Link

  • Hyun, M. H. (2006).[1] Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases. Journal of Separation Science, 29(6), 750-761.[1] (Basis for Method C).

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • PubChem. H-Tyr(bzl)-obzl P-tosylate Compound Summary. (Structural confirmation of Tosylate salts). Link[1]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of H-Tyr-OAll Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of complex pharmaceuticals, the precise characterization of synthetic intermediates is paramount. H-Tyrosine-O-allyl ester (H-Tyr-OAll), a key building block, presents a unique analytical challenge. Its successful identification and purity assessment are critical to ensure the integrity of the final product. This guide provides an in-depth comparison of mass spectrometry-based techniques for the characterization of H-Tyr-OAll, supported by experimental data and protocols. We will also explore alternative analytical methodologies, offering a comprehensive perspective for researchers in the field.

The Analytical Imperative: Why H-Tyr-OAll Demands Rigorous Scrutiny

The allyl ester protecting group of H-Tyr-OAll is valued for its mild deprotection conditions. However, its reactivity can also lead to the formation of byproducts during synthesis and storage. Furthermore, the inherent reactivity of the tyrosine side chain, which is prone to oxidation, adds another layer of complexity.[1] Therefore, a robust analytical strategy is not just a quality control measure; it is a fundamental component of successful drug development, ensuring the desired molecular entity is carried forward to subsequent synthetic steps.

Mass Spectrometry: A Cornerstone for Characterization

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and structural integrity of synthetic intermediates like H-Tyr-OAll.[2] Its high sensitivity and specificity allow for the detection of the target molecule and potential impurities even at low concentrations.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical first step in the mass spectrometric analysis of H-Tyr-OAll. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common methods employed for amino acids and their derivatives.

Ionization TechniquePrincipleAdvantages for H-Tyr-OAll AnalysisDisadvantages for H-Tyr-OAll Analysis
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a liquid solution.Excellent for analyzing polar molecules like amino acid esters from a liquid chromatograph. Produces multiply charged ions, which can be advantageous for high-resolution mass analyzers.Can be susceptible to ion suppression effects from complex matrices.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A laser strikes a matrix containing the analyte, leading to desorption and ionization.High throughput and tolerance to salts and buffers.[3][4] Generates predominantly singly charged ions, simplifying spectral interpretation.May not be as readily coupled to liquid chromatography for online separation. The choice of matrix is crucial for successful ionization.

For routine analysis of H-Tyr-OAll, particularly when coupled with High-Performance Liquid Chromatography (HPLC) for online separation and purification assessment, ESI is generally the preferred method .

Fragmentation Analysis: Deciphering the Structure of H-Tyr-OAll

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) are two common fragmentation techniques.

Predicted Fragmentation Pattern of H-Tyr-OAll ([M+H]⁺ = m/z 222.11)

Based on the known fragmentation of tyrosine and related esters, the following fragmentation pathways for protonated H-Tyr-OAll can be predicted:

  • Neutral Loss of the Allyl Group: A characteristic fragmentation of allyl esters is the loss of the allyl radical, leading to a prominent ion.

  • Decarboxylation: Loss of the ester group as CO₂ and an allyl radical.

  • Side Chain Fragmentation: Cleavage of the bond between the α- and β-carbons of the tyrosine side chain is a major fragmentation pathway for tyrosine itself.[1]

  • Amine Group Loss: Loss of ammonia (NH₃) from the protonated amine.[5]

G H-Tyr-OAll [M+H]⁺\nm/z 222.11 H-Tyr-OAll [M+H]⁺ m/z 222.11 Loss of Allyl Radical (-C₃H₅) Loss of Allyl Radical (-C₃H₅) H-Tyr-OAll [M+H]⁺\nm/z 222.11->Loss of Allyl Radical (-C₃H₅) Loss of CO₂ + Allyl Radical (-CO₂ - C₃H₅) Loss of CO₂ + Allyl Radical (-CO₂ - C₃H₅) H-Tyr-OAll [M+H]⁺\nm/z 222.11->Loss of CO₂ + Allyl Radical (-CO₂ - C₃H₅) Side Chain Cleavage Side Chain Cleavage H-Tyr-OAll [M+H]⁺\nm/z 222.11->Side Chain Cleavage Loss of NH₃ Loss of NH₃ H-Tyr-OAll [M+H]⁺\nm/z 222.11->Loss of NH₃ [M+H - 41]⁺\nm/z 181.06 [M+H - 41]⁺ m/z 181.06 Loss of Allyl Radical (-C₃H₅)->[M+H - 41]⁺\nm/z 181.06 [M+H - 85]⁺\nm/z 137.06 [M+H - 85]⁺ m/z 137.06 Loss of CO₂ + Allyl Radical (-CO₂ - C₃H₅)->[M+H - 85]⁺\nm/z 137.06 Tyrosine Immonium Ion\nm/z 136.08 Tyrosine Immonium Ion m/z 136.08 Side Chain Cleavage->Tyrosine Immonium Ion\nm/z 136.08 [M+H - 17]⁺\nm/z 205.09 [M+H - 17]⁺ m/z 205.09 Loss of NH₃->[M+H - 17]⁺\nm/z 205.09

CID vs. HCD for H-Tyr-OAll Analysis

Fragmentation TechniqueMechanismAdvantages for H-Tyr-OAll AnalysisDisadvantages for H-Tyr-OAll Analysis
Collision-Induced Dissociation (CID) Ions are accelerated and collide with a neutral gas, leading to fragmentation.[6]Well-established and provides rich fragmentation spectra for structural elucidation.Can sometimes result in the loss of labile protecting groups without extensive backbone fragmentation.
Higher-energy Collisional Dissociation (HCD) A beam-type CID method with higher collision energy.[7]Often produces more backbone fragmentation and can provide more detailed structural information.[7] The higher energy can be beneficial for breaking more stable bonds.May lead to more complex spectra with a higher abundance of smaller fragment ions.

For the initial identification of H-Tyr-OAll, CID is generally sufficient . However, for detailed structural confirmation and differentiation from potential isomers, HCD can provide more definitive fragmentation data .[7]

Experimental Protocol: LC-MS/MS Analysis of H-Tyr-OAll

This protocol provides a general framework for the analysis of H-Tyr-OAll using Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation: a. Dissolve the H-Tyr-OAll sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. b. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase. c. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System: a. HPLC System: A standard HPLC or UHPLC system. b. Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A linear gradient from 5% to 95% B over 5-10 minutes. f. Flow Rate: 0.2-0.4 mL/min. g. Injection Volume: 1-5 µL. h. Mass Spectrometer: A tandem mass spectrometer equipped with an ESI source.

3. MS Parameters (Positive Ion Mode): a. Capillary Voltage: 3.5-4.5 kV. b. Source Temperature: 120-150 °C. c. Desolvation Temperature: 350-450 °C. d. Cone Gas Flow: 50-100 L/hr. e. Desolvation Gas Flow: 600-800 L/hr. f. Precursor Ion: m/z 222.11. g. Collision Energy (CID): 10-30 eV (optimize for characteristic fragments).

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Dissolve Sample Dissolve Sample Dilute Dilute Dissolve Sample->Dilute Filter Filter Dilute->Filter Inject Inject Filter->Inject C18 Column C18 Column Inject->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI Source ESI Source Gradient Elution->ESI Source MS1 (Precursor Scan) MS1 (Precursor Scan) ESI Source->MS1 (Precursor Scan) CID Fragmentation CID Fragmentation MS1 (Precursor Scan)->CID Fragmentation MS2 (Product Scan) MS2 (Product Scan) CID Fragmentation->MS2 (Product Scan)

Alternative Analytical Techniques: A Comparative Analysis

While mass spectrometry is a powerful tool, a multi-faceted analytical approach provides the most comprehensive characterization of H-Tyr-OAll.

TechniquePrincipleAdvantages for H-Tyr-OAll AnalysisDisadvantages for H-Tyr-OAll Analysis
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, with detection based on the absorption of UV light by the aromatic tyrosine ring.Excellent for quantifying purity and detecting impurities with a chromophore.[8] Robust and widely available.Less specific than MS; co-eluting impurities without a significantly different UV spectrum may not be distinguished.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.The "gold standard" for structural elucidation. Can definitively identify the compound and its impurities without the need for reference standards of the impurities.[9]Lower sensitivity compared to MS. Requires a higher concentration of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.High chromatographic resolution.Requires derivatization of the polar amino acid ester to make it volatile, which adds complexity and potential for side reactions.[3][6]

Synergistic Approach: For unambiguous identification and purity assessment, a combination of techniques is recommended. HPLC-UV can be used for routine purity checks, while LC-MS provides molecular weight confirmation and impurity identification. For definitive structural confirmation, particularly for a new synthetic route or when unexpected impurities are observed, NMR is invaluable.

Identifying Potential Impurities

A key application of these analytical techniques is the identification of process-related impurities. Common impurities in the synthesis of H-Tyr-OAll may include:

  • Unreacted Starting Material: Residual L-tyrosine.

  • Di-allylated Tyrosine: Allylation of the phenolic hydroxyl group.

  • Oxidized Tyrosine: Formation of 3,4-dihydroxyphenylalanine (DOPA) or other oxidation products.[1]

  • Residual Protecting Groups: If a protecting group was used on the amine and incompletely removed.

  • Byproducts from Deprotection: Side-products formed during the removal of other protecting groups in a larger synthetic scheme.

The combination of retention time data from HPLC and mass-to-charge ratio information from MS is a powerful strategy for identifying and tracking these impurities.

Conclusion

The robust and reliable identification of H-Tyr-OAll is a critical step in many synthetic workflows. Mass spectrometry, particularly when coupled with liquid chromatography, offers a sensitive and specific method for this purpose. By understanding the principles of different ionization and fragmentation techniques, researchers can develop and validate analytical methods that ensure the quality and integrity of this important synthetic intermediate. For absolute certainty in structural elucidation and purity assessment, a multi-technique approach incorporating HPLC-UV and NMR spectroscopy is the most rigorous and scientifically sound strategy. This comprehensive analytical toolkit empowers researchers to proceed with confidence in their drug discovery and development endeavors.

References

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig 3. The comparison of HCD- and CID-type fragmentation using the.... Retrieved from [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. Retrieved from [Link]

  • PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. Retrieved from [Link]

  • PubMed. (2019). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of tyrosine-Derivative {1}. Retrieved from [Link]

  • National Institutes of Health. (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Retrieved from [Link]

  • National Institutes of Health. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid analysis by means of MALDI TOF mass spectrometry or MALDI TOF/TOF tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2023). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

  • Springer. (2021). Fragmentation of tyrosine by low-energy electron impact. Retrieved from [Link]

  • JoVE. (2022). MALDI-TOF Mass Spectrometric Analysis-Intact Proteins Larger Than 100 kDa l Protocol Preview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS method for tyrphostin A9. Retrieved from [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of L-tyrosine-conjugated quaternary ammonium salt chitosan and their cytocompatibility as a potential tissue engineering scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]

  • American Laboratory. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. Retrieved from [Link]

  • Stack Exchange. (2019). Difference between HCD and CID collision induced dissociations?. Retrieved from [Link]

  • YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and characterization of L-tyrosine based polyurethanes for biomaterial applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. Retrieved from [Link]

  • YouTube. (2024). LC-MS/MS Analysis of Serum Thyroglobulin for Clinical Research. Retrieved from [Link]

  • National Institutes of Health. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • National Institutes of Health. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). l-Tyrosine isopropyl ester. Retrieved from [Link]

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Technical Guide: Validating Complete Allyl Removal from Tyrosine Residues in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The orthogonal protection of Tyrosine with an allyl ether group (Tyr(O-All)) is a cornerstone strategy in the synthesis of cyclic peptides, on-resin modifications, and complex branched structures. However, the thermodynamic stability of the allyl ether bond often leads to incomplete deprotection, resulting in a persistent +40 Da impurity that mimics the target peptide during purification.

This guide objectively compares the standard Palladium-catalyzed deprotection systems, advocating for a Phenylsilane-mediated hydride transfer mechanism over traditional nucleophilic scavenging. It provides a self-validating workflow designed to ensure 100% removal efficiency before the peptide is ever cleaved from the resin.

Mechanistic Foundation & The Catalytic Challenge

To optimize removal, one must understand the failure modes. The deprotection follows the Tsuji-Trost reaction mechanism.[1] The Palladium(0) catalyst coordinates with the allyl ether, forming a


-allyl Palladium(II) complex. The cycle is only completed when a scavenger intercepts this complex.

The Critical Failure Point: If the scavenger is too weak or sterically hindered, the reaction stalls at the


-allyl complex. Upon quenching, the allyl group can re-attach to the Tyrosine (reversibility) or the Palladium can precipitate as a black colloid (poisoning the resin).
Diagram 1: The Phenylsilane-Driven Catalytic Cycle

The following diagram illustrates why hydride donors (Phenylsilane) are kinetically superior to soft nucleophiles (Morpholine) for this specific application.

AllocRemoval Substrate Tyr(O-Allyl)-Peptide Complex π-Allyl Pd(II) Complex + Tyr-Peptide Anion Substrate->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Active Catalyst) Pd0->Substrate Complex->Pd0 Reductive Elimination Byproduct Propene (Gas) (Entropic Driver) Complex->Byproduct Irreversible Product Deprotected Tyr-Peptide Complex->Product Release of Peptide Scavenger Phenylsilane (Hydride Donor) Scavenger->Complex Hydride Transfer

Caption: The Pd(0) cycle utilizing Phenylsilane. Note that the byproduct (Propene) is a gas, driving the reaction to completion via entropy, unlike liquid byproducts from Morpholine.

Comparative Analysis: Reagents & Scavengers

The choice of catalyst and scavenger dictates the success of the reaction.

Table 1: Catalyst Performance Comparison
FeaturePd(PPh3)4 (Tetrakis) Pd(OAc)2 + PPh3 (In-Situ) Recommendation
Stability Low (Air/Light sensitive). Degrades to PdO (black).High. Precursors are stable solids.In-Situ for cost/shelf-life; Tetrakis for critical/small scale.
Activity High immediate activity.Requires induction period to form Pd(0).Tetrakis is preferred for "difficult" sequences.
Cost High.Low.In-Situ for large scale.
Table 2: Scavenger Efficiency (The Deciding Factor)
ScavengerMechanismKinetic ProfilePros/Cons
Phenylsilane (PhSiH3) Hydride Donor Fast. Reduces allyl to propene gas.Best for Tyr(O-All). Irreversible. Gas evolution drives equilibrium.
Morpholine NucleophileModerate. Forms N-allyl morpholine.Good for simple sequences. Byproduct remains in solution; can re-equilibrate.
Borane-Dimethylamine Hydride DonorFast.Solid alternative to silane, but harder to wash out.
Dimedone C-NucleophileModerate.Used for specific fluorophore labeling; less efficient for pure deprotection.

Expert Insight: For Tyrosine residues, specifically, Phenylsilane (20-25 eq) is the superior choice. Unlike N-Alloc (Lysine), the O-Allyl ether bond is robust. The hydride donor capability of phenylsilane "forces" the reduction, whereas morpholine often requires double coupling or prolonged times.

High-Integrity Experimental Protocol

This protocol uses Pd(PPh3)4 with Phenylsilane , optimized for solid-phase synthesis.[2]

Reagents
  • Solvent: Dry Dichloromethane (DCM). Do not use DMF as it can promote Pd precipitation.

  • Catalyst: Pd(PPh3)4 (0.25 eq relative to peptide loading).[3]

  • Scavenger: Phenylsilane (PhSiH3) (20 eq).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Swell resin in dry DCM for 15 minutes.

    • Crucial: Sparge the DCM with Argon/Nitrogen for 5 minutes prior to adding reagents. Oxygen kills the catalyst.

  • The Reaction:

    • Dissolve Pd(PPh3)4 and Phenylsilane in dry, degassed DCM.

    • Add to the resin.[4] Shake gently (do not vortex vigorously) for 30 minutes in the dark (wrap vessel in foil).

    • Drain and repeat the procedure once with fresh reagents. Two cycles of 30 mins are statistically superior to one long cycle.

  • The "Black Resin" Wash (Critical Step):

    • After draining the Pd solution, the resin may look grey/brown. This is residual Palladium.

    • Wash: 3x with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF.

    • Visual Validation: The wash solution will turn yellow/orange as it complexes Pd. Continue washing until the solution is completely clear .

    • Why: DDC is a heavy metal chelator. Failure to remove Pd leads to peptide adducts and problems in subsequent coupling steps.

  • Final Rinses:

    • 5x DMF.[5]

    • 5x DCM.[4]

Validation: The Self-Validating System

Do not proceed to the next coupling or full cleavage until you have validated the removal.

Method A: The "Mini-Cleave" (Mass Spectrometry)

Before committing the whole batch, take ~5 mg of resin.

  • Cleave with 95% TFA / 2.5% TIS / 2.5% H2O for 30 mins.

  • Precipitate in ether, spin down, dissolve in 50% Acetonitrile/Water.

  • Inject on LC-MS.

Data Interpretation:

  • Target Mass (M): The desired peptide mass.

  • Impurity Mass (M+40): The signature of incomplete allyl removal (Allyl = +41, H = -1

    
    
    
    
    
    +40 Da).
  • Impurity Mass (M+106): Indicates Palladium adduct (Pd = ~106 Da). Solution: More DDC washes.

Method B: HPLC Retention Time Shift

Because +40 Da can be sometimes ambiguous in low-res MS, HPLC provides orthogonal confirmation.

  • Allyl-Protected Peptide: More hydrophobic

    
     Later retention time (RT).
    
  • Deprotected Peptide: More hydrophilic (Free -OH)

    
     Earlier retention time (RT).
    
  • Criterion: You must see a complete disappearance of the late-eluting peak.

Diagram 2: Validation Logic Flow

ValidationFlow Start Deprotection Complete MiniCleave Micro-Cleavage (5mg Resin) Start->MiniCleave LCMS Run LC-MS Analysis MiniCleave->LCMS Decision Analyze Mass Spectrum LCMS->Decision ResultClean Mass = Target (No +40 Da peak) Decision->ResultClean Clean ResultPartial Mass = Target + 40 Da (Allyl Present) Decision->ResultPartial +40 Da ResultPd Mass = Target + 106 Da (Pd Adduct) Decision->ResultPd +106 Da ActionProceed Proceed to Next Step ResultClean->ActionProceed ActionRepeat Repeat Pd/PhSiH3 (Fresh Reagents) ResultPartial->ActionRepeat ActionWash Repeat DDC Wash ResultPd->ActionWash ActionRepeat->MiniCleave ActionWash->MiniCleave

Caption: Logic flow for validating deprotection. The loop ensures no contaminated resin moves forward.

Troubleshooting Common Pitfalls

SymptomCauseSolution
Resin turns black/grey Pd(0) precipitation due to oxidation or insufficient scavenger.Wash extensively with 0.02M DDC in DMF. Do not proceed until resin returns to original color.
+40 Da Peak Persists Incomplete reaction. Old catalyst or insufficient mixing.Use fresh Pd(PPh3)4 (should be bright yellow).[3] Ensure Argon sparging. Increase PhSiH3 to 25 eq.
+56 Da Peak t-Butyl adduct (rare but possible if scavenger is absent during TFA cleavage).Ensure TIS/Thioanisole is used in final cleavage cocktail.
Loss of peptide signal Peptide aggregation or reduction of sensitive residues (e.g., Trp/Met).PhSiH3 is mild, but ensure reaction time does not exceed 2 hours total.

References

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042. Link

  • Thayer, D. A., et al. (2010). Polymer-Based Catalytic Scavengers for Palladium-Mediated Allyl Deprotection. Journal of Organic Chemistry, 75(19), 6661–6666. Link

  • Kates, S. A., et al. (1993).[1] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry, 212(2), 303-310. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

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A Comparative Guide to TLC Monitoring of H-Tyr-OAll Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational technique. The efficiency of each coupling step is paramount to the success of the overall synthesis, directly impacting yield and purity. This guide provides an in-depth technical comparison of Thin-Layer Chromatography (TLC) monitoring methods for the coupling of O-allyl tyrosine (H-Tyr-OAll), a crucial building block in the synthesis of complex peptides and bioactive compounds.[1] We will explore the nuances of different TLC staining techniques, providing experimental data and protocols to empower you to make informed decisions in your laboratory workflows.

The Critical Role of In-Process Monitoring in Peptide Synthesis

Peptide synthesis is a stepwise process, involving the sequential addition of amino acids to a growing peptide chain.[2] The formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is the cornerstone of this process.[3] Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the desired product, thereby complicating purification and reducing the overall yield. Therefore, robust in-process monitoring is not a luxury but a necessity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that provides a qualitative assessment of the reaction progress.[4][5] By comparing the relative intensities of the spots corresponding to the starting materials and the product, a researcher can quickly determine if the coupling reaction has proceeded to completion.

Experimental Design: A Comparative Analysis of Staining Methods

To effectively monitor the coupling of a protected amino acid to H-Tyr-OAll, it is essential to visualize all key components of the reaction mixture on the TLC plate: the N-protected amino acid, H-Tyr-OAll, and the resulting dipeptide. This often requires the use of multiple staining agents, as no single stain is universally effective for all compounds. In this guide, we will compare the efficacy of two common staining methods: ninhydrin and potassium permanganate (KMnO4).

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[4] The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.[4][6]

Experimental Protocols

A. General TLC Procedure
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[7]

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the baseline. It is also advisable to spot the starting materials (N-protected amino acid and H-Tyr-OAll) as standards in separate lanes.[8]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of n-butanol, acetic acid, and water).[6] Allow the solvent to ascend the plate until it is about 1 cm from the top.[6]

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.[6]

B. Visualization with Ninhydrin Stain

Ninhydrin is a highly sensitive reagent for detecting primary and secondary amines.[9][10] It reacts with the free amino group of H-Tyr-OAll to produce a characteristic purple-colored spot, known as Ruhemann's purple.[11][12] The N-protected amino acid and the dipeptide product, lacking a free primary amine, will not be visualized with this stain.

Protocol:

  • Prepare a ninhydrin solution (e.g., 0.3 g of ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[13]

  • Spray the dried TLC plate with the ninhydrin solution or dip the plate into the solution.[6]

  • Gently heat the plate with a heat gun until the colored spots appear.[6]

C. Visualization with Potassium Permanganate (KMnO4) Stain

Potassium permanganate is a strong oxidizing agent that reacts with compounds containing oxidizable functional groups, such as alkenes and alcohols.[14] In the context of H-Tyr-OAll coupling, the allyl group of both H-Tyr-OAll and the dipeptide product will be oxidized by KMnO4, resulting in the appearance of yellow-brown spots on a purple background.[15] The N-protected amino acid may or may not be visualized depending on its structure.

Protocol:

  • Prepare a KMnO4 staining solution (e.g., 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water).[15]

  • Dip the dried TLC plate into the KMnO4 solution.[13]

  • The spots will appear almost immediately as yellow-brown spots against a purple background.[15]

Comparative Data Analysis

To illustrate the utility of these staining methods, let's consider a hypothetical coupling reaction between Fmoc-Ala-OH and H-Tyr-OAll.

CompoundFunctional GroupsExpected Staining Behavior
Fmoc-Ala-OH Carboxylic acid, Amide (Fmoc protected)Ninhydrin: NegativeKMnO4: Negative (unless heated excessively)
H-Tyr-OAll Primary amine, Phenol, Alkene (allyl group)Ninhydrin: Positive (purple spot)KMnO4: Positive (yellow-brown spot)
Fmoc-Ala-Tyr-OAll Amide, Phenol, Alkene (allyl group)Ninhydrin: NegativeKMnO4: Positive (yellow-brown spot)

Interpreting the TLC Results:

A successful coupling reaction will be indicated by the disappearance of the H-Tyr-OAll spot (as visualized by both ninhydrin and KMnO4) and the appearance of a new spot corresponding to the dipeptide product (visualized only by KMnO4).

LaneDescriptionNinhydrin StainKMnO4 Stain
1 Fmoc-Ala-OH (Starting Material)No SpotNo Spot
2 H-Tyr-OAll (Starting Material)Purple SpotYellow-Brown Spot
3 Reaction Mixture (t=0)Purple SpotTwo Yellow-Brown Spots
4 Reaction Mixture (t=final)No SpotOne Yellow-Brown Spot

Visualizing the Workflow and Chemistry

TLC Monitoring Workflow

Caption: Workflow for TLC monitoring of peptide coupling.

Chemical Reactions in Staining

Staining_Reactions cluster_ninhydrin Ninhydrin Staining cluster_kmno4 KMnO4 Staining N1 H-Tyr-OAll (Primary Amine) N3 Ruhemann's Purple N1->N3 + Ninhydrin, Heat N2 Ninhydrin K1 H-Tyr-OAll (Allyl Group) K3 Oxidized Product + MnO2 (Yellow-Brown) K1->K3 + KMnO4 K2 KMnO4 (Purple)

Caption: Chemical principles of TLC staining methods.

Conclusion: An Integrated Approach for Robust Monitoring

For comprehensive and reliable monitoring of H-Tyr-OAll coupling reactions, a dual-staining approach using both ninhydrin and potassium permanganate is highly recommended. Ninhydrin provides specific and sensitive detection of the unreacted H-Tyr-OAll, while KMnO4 allows for the visualization of both the starting material and the allyl-containing product. By employing these complementary techniques, researchers can gain a clear and accurate picture of the reaction progress, enabling timely decisions to ensure the synthesis of high-quality peptides. This self-validating system, where the disappearance of a spot with one stain is correlated with the appearance of a new spot with another, provides a high degree of confidence in the analytical results.

References

  • Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards…. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. Retrieved from [Link]

  • BYJU'S. (n.d.). Ninhydrin test. Retrieved from [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Stains and Dips. Retrieved from [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • Sulieman, A. A. (2020, May 7). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. ResearchGate. Retrieved from [Link]

  • Not Voodoo. (n.d.). TLC stains. Retrieved from [Link]

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A Senior Application Scientist's Guide to Chiral Purity Assessment of H-Tyr-OAll p-Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Modern Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of building blocks is not merely a quality metric; it is a fundamental determinant of the final product's efficacy and safety. H-L-Tyr-OAll p-tosylate, a protected form of the proteinogenic amino acid L-tyrosine, serves as a critical chiral starting material in the synthesis of complex peptides and pharmacologically active molecules.[1] The presence of its D-enantiomeric impurity can introduce significant challenges, leading to diastereomeric impurities in subsequent synthetic steps that are often difficult to separate, potentially compromising biological activity and introducing unforeseen toxicological profiles.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the chiral purity of H-Tyr-OAll p-tosylate. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals toward the most robust and appropriate analytical strategy for their specific needs.

The Analyte: Understanding this compound

Before comparing analytical methods, it is crucial to understand the physicochemical properties of the analyte itself. This compound is a salt, composed of the allyl-protected L-tyrosine cation and the p-toluenesulfonate (tosylate) anion.[2] Key structural features influencing its analysis include:

  • A Primary Amine: Available for interaction with chiral selectors.

  • Aromatic Rings: Both the tyrosine side chain and the tosylate counterion possess phenyl groups, providing sites for π-π stacking interactions and strong UV chromophores for detection.

  • Ester and Allyl Groups: These add to the molecule's complexity and potential interaction sites.

  • Ionic Nature: The salt form influences solubility and chromatographic behavior. The compound is slightly soluble in water.[3]

These features dictate the choice of analytical column, mobile phase, and detection method.

Comparative Analysis of Core Methodologies

The determination of enantiomeric excess (ee) is most commonly accomplished using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the traditional workhorse.[4][5] However, advances in Supercritical Fluid Chromatography (SFC) and the unique capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy present powerful alternatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the most established technique for enantiomeric purity determination due to its versatility and high resolving power.[4] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common strategy.[6]

Principle of Separation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times. For a molecule like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice. These phases offer a rich combination of interaction sites—including hydrogen bonding, dipole-dipole, and π-π interactions—that are highly effective for resolving amino acid derivatives.[7][8]

Experimental Protocol: Chiral HPLC

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (e.g., Lux Cellulose-2) is a strong starting point.[7]

    • Mobile Phase: A typical starting condition would be a mixture of a non-polar solvent like Hexane or Heptane with an alcohol modifier such as Ethanol or Isopropanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is often required to improve peak shape and resolution by suppressing ionization of the analyte or residual silanols on the stationary phase.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1.0 mg/mL.

    • Prepare a racemic (D/L) standard for system suitability and peak identification.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Heptane/Ethanol (90:10 v/v) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm or 254 nm to capture absorbance from both the tyrosine and tosylate chromophores.[7][9]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Inject the racemic standard.

    • Acceptance Criterion: The resolution (Rs) between the L- and D-enantiomer peaks must be greater than 1.5. This ensures the system is capable of baseline separation.[10]

  • Analysis and Calculation:

    • Inject the sample solution.

    • Identify the major peak (L-enantiomer) and any minor peak corresponding to the D-enantiomer.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) as follows:[11] % ee = [(A_L - A_D) / (A_L + A_D)] x 100%

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to normal-phase HPLC for chiral separations.[12] It utilizes supercritical carbon dioxide as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[13]

Principle of Separation: The separation principle in SFC is analogous to HPLC, relying on CSPs. The same polysaccharide-based columns used in HPLC are highly effective in SFC.[14] The mobile phase, typically a mixture of CO2 and an alcohol co-solvent (e.g., Methanol or Ethanol), modulates analyte retention. The unique properties of the supercritical fluid can sometimes lead to different chiral recognition mechanisms and even inverted elution orders compared to HPLC, making SFC a complementary technique.[6]

Experimental Protocol: Chiral SFC

  • System Preparation:

    • SFC System: An analytical SFC system with a back-pressure regulator and UV detector.

    • Column: Chiralpak® IA or similar polysaccharide-based CSP.

    • Mobile Phase: Supercritical CO2 (Mobile Phase A) and Methanol with 0.1% Diethylamine (Mobile Phase B).

  • Sample Preparation:

    • Dissolve the sample in Methanol or a suitable solvent to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Isocratic elution with 20% Mobile Phase B.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 230 nm or 254 nm.

    • Injection Volume: 5 µL.

  • System Suitability and Analysis:

    • Follow the same SST and calculation procedures as described for HPLC.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment in situ within the NMR tube, which makes the nuclei of the two enantiomers magnetically non-equivalent.[15]

Principle of Enantiodiscrimination: A Chiral Solvating Agent (CSA) is added to the NMR sample. The CSA forms non-covalent, rapidly exchanging diastereomeric complexes with the analyte's enantiomers.[16] These complexes have distinct chemical environments, leading to separate signals (chemical shift non-equivalence, Δδ) for corresponding protons in the ¹H NMR spectrum. The integration of these distinct signals allows for direct quantification of the enantiomeric ratio. For this compound, with its primary amine and aromatic rings, CSAs like (R)-(-)-Mandelic acid or derivatives of α-amino acids can be effective.

Experimental Protocol: ¹H NMR with CSA

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a precise molar equivalent (typically 1.0 to 5.0 equivalents) of a selected CSA (e.g., (R)-(-)-Mandelic Acid) to the tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum of the analyte-CSA mixture.

    • Optimize acquisition parameters (e.g., number of scans) to achieve a high signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that splits into two distinct signals upon addition of the CSA. Protons close to the chiral center, such as the alpha-proton, are often good candidates.

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric ratio directly from the integration values.

Method Performance Comparison

The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the availability of instrumentation.

Parameter Chiral HPLC Chiral SFC ¹H NMR with CSA
Resolution Excellent (Rs > 1.5 achievable)Excellent (Often superior to HPLC)Variable, depends on analyte-CSA interaction (Δδ)
Sensitivity (LOD/LOQ) High (typically <0.1% for minor enantiomer)High (Comparable to or better than HPLC)Lower (Typically requires >1% of minor enantiomer)
Analysis Time Moderate (10-30 minutes)Fast (2-10 minutes)Very Fast (5-15 minutes per sample)
Solvent Consumption High (Organic solvents)Low (Primarily CO2)Very Low (Deuterated solvents)
Method Development Can be time-consumingGenerally faster than HPLCRequires screening of CSAs and solvents
Destructive? YesYesNo (Sample can be recovered)
Validation Well-established validation guidelines[7][17]Established guidelines, similar to HPLCLess standardized, requires careful validation

Workflow and Decision Making

The selection of an appropriate analytical technique is a critical decision. The following workflow provides a logical pathway for this process.

G cluster_0 Analytical Goal Definition cluster_1 Method Selection cluster_2 Recommended Technique start Define Requirement: Chiral Purity of This compound decision1 High Throughput Needed? start->decision1 decision2 Trace Level (<0.5%) Quantitation? decision1->decision2 No sfc Primary Choice: Chiral SFC decision1->sfc Yes decision3 Non-Destructive Analysis Required? decision2->decision3 No hplc Primary Choice: Chiral HPLC decision2->hplc Yes decision3->hplc No (Default Workhorse) nmr Consider: NMR with CSA decision3->nmr Yes

Caption: Decision workflow for selecting a chiral purity analysis method.

Expert Recommendations and Conclusion

Each technique offers distinct advantages for the chiral purity assessment of this compound.

  • For High-Throughput Screening and Routine Quality Control: Chiral SFC is the superior choice. Its speed, low solvent usage, and high resolution make it ideal for environments where rapid analysis of many samples is required.[12]

  • For High-Sensitivity and Method Validation: Chiral HPLC remains the gold standard. Its robustness and the extensive availability of columns and established methods make it the most reliable option for detecting trace-level enantiomeric impurities and for validation studies that will be submitted to regulatory agencies.[17]

  • For Rapid Confirmation and Mechanistic Studies: NMR with CSAs is an invaluable tool. It is exceptionally fast for a single sample, non-destructive, and can provide structural information simultaneously. It is particularly useful for rapid checks of stereochemical outcomes in reaction development before committing to more time-consuming chromatographic method development.[18]

Ultimately, the most effective analytical strategy may involve the use of two orthogonal techniques. For example, a rapid SFC method could be used for routine analysis, with a validated HPLC method serving as the reference and release-testing method. This dual approach provides the highest level of confidence in the chiral purity of this compound, ensuring its suitability for the demanding applications in pharmaceutical and chemical synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.